molecular formula C3H9BN2O4 B7971630 1H-Pyrazol-3-ylboronic acid dihydrate

1H-Pyrazol-3-ylboronic acid dihydrate

Cat. No.: B7971630
M. Wt: 147.93 g/mol
InChI Key: KNRUIPUFJSQUTM-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-ylboronic acid dihydrate is a boronic acid derivative of the pyrazole heterocycle, commonly employed as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C₃H₅BN₂O₂, with a molecular weight of 111.90 g/mol for the anhydrous form . This compound is significantly used as a synthetic intermediate and is widely applied in the production of optics . In pharmaceutical research, the pyrazole scaffold is an emerging privileged structure found in numerous approved drugs and bioactive molecules . Pyrazole-containing compounds, such as the Bruton's tyrosine kinase inhibitors pirtobrutinib and zanubrutinib, the RET inhibitor pralsetinib, and the cystic fibrosis therapy component elexacaftor, demonstrate the critical role of this heterocycle in modern drug discovery for conditions ranging from cancer to infectious diseases . The boronic acid functional group enables key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, allowing researchers to efficiently construct complex biaryl and heteroaryl structures for developing new active compounds . As a reagent, 1H-Pyrazol-3-ylboronic acid dihydrate must be handled with care. It is associated with specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To maintain stability and purity, this product requires cold-chain transportation and must be stored in an inert atmosphere, in a freezer under -20°C . This product is intended for research purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use and is not intended for human consumption.

Properties

IUPAC Name

1H-pyrazol-5-ylboronic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2.2H2O/c7-4(8)3-1-2-5-6-3;;/h1-2,7-8H,(H,5,6);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRUIPUFJSQUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Role of the Dihydrate Form in Boronic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stability of boronic acids is a critical parameter that dictates their utility as synthetic intermediates and as active pharmaceutical ingredients (APIs). A prevalent degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This guide provides a comprehensive examination of how the formation of a dihydrate crystalline form can significantly enhance the stability of boronic acids by mitigating this degradation pathway. Through an exploration of structural chemistry, thermodynamics, and practical analytical considerations, we will elucidate the mechanism by which water molecules, when incorporated into the crystal lattice, act as guardians of boronic acid integrity.

The Inherent Instability of Boronic Acids: The Drive Towards Boroxine Formation

Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acidic and possess a trigonal planar geometry around the boron atom. This electron-deficient nature makes them susceptible to various degradation pathways, with the most common being the intermolecular condensation of three boronic acid molecules to form a six-membered boroxine ring, releasing three molecules of water in the process[1][2]. This equilibrium is depicted below:

G cluster_0 Anhydrous Conditions cluster_1 Aqueous Conditions 3 R-B(OH)2 3 R-B(OH)2 Boroxine R3B3O3 + 3 H2O 3 R-B(OH)2->Boroxine Dehydration Boroxine_rev R3B3O3 + 3 H2O Boronic_Acid_rev 3 R-B(OH)2 Boroxine_rev->Boronic_Acid_rev Hydrolysis

Figure 1: The reversible equilibrium between a boronic acid and its corresponding boroxine.

The formation of boroxines is entropically favored due to the release of water molecules and can occur spontaneously, particularly under anhydrous conditions or upon heating[3][4]. While this reaction is reversible, the presence of boroxine as an impurity can complicate reaction stoichiometry, purification, and the overall stability of boronic acid-containing materials. From a pharmaceutical standpoint, such impurities are unacceptable.

Beyond boroxine formation, boronic acids are also susceptible to oxidative degradation, leading to deboronation[5][6][7]. The propensity for these degradation pathways underscores the need for effective stabilization strategies.

The Dihydrate Form: A Bastion of Stability

One of the most elegant and effective strategies to stabilize boronic acids in the solid state is through the formation of crystalline hydrates, particularly the dihydrate form. In this form, water molecules are integral components of the crystal lattice, forming an extensive network of hydrogen bonds that locks the boronic acid molecules in a conformation that is unfavorable for intermolecular dehydration.

Structural Elucidation: The Hydrogen Bonding Network

The boronic acid molecules themselves often form hydrogen-bonded dimers. The water molecules then link these dimers, creating an extended, stable lattice[8]. The hydrogen bonding in such a hydrated system can be visualized as follows:

G cluster_boronic_acid Boronic Acid Dimer cluster_water Water Molecules BA1 R-B(OH)2 BA2 R-B(OH)2 BA1->BA2 H-bond H2O1 H2O BA1->H2O1 H-bond BA2->BA1 H-bond H2O2 H2O BA2->H2O2 H-bond H2O1->BA2 H-bond H2O2->BA1 H-bond

Figure 2: A conceptual representation of the hydrogen bonding network in a hydrated boronic acid crystal lattice.

In a dihydrate, this network would be even more extensive, with two water molecules per boronic acid molecule, further reinforcing the structure and isolating the boronic acid moieties.

Thermodynamic Considerations

The stability of the dihydrate form can also be understood from a thermodynamic perspective. The dehydration of a boronic acid to a boroxine is an endothermic process in the gas phase, but it is entropically driven[1][10]. The presence of a stable, hydrogen-bonded crystalline lattice in the dihydrate form introduces a significant energetic barrier to this dehydration. The water molecules are not merely adsorbed on the surface but are integral to the crystal's structure, and their removal would require a substantial input of energy to overcome the lattice energy.

Computational studies on the microhydration of phenylboronic acid have shown that the interaction between water molecules and the B(OH)₂ group is strong, with the formation of stable water clusters around the boronic acid headgroup[11]. These studies support the idea that the hydrated forms are thermodynamically stable.

Experimental Protocols for Characterization and Stability Assessment

The characterization of boronic acid hydrates and the assessment of their stability are crucial for their application. The following protocols outline key experimental approaches.

Protocol 1: Preparation of Crystalline Boronic Acid Hydrates

The preparation of a specific hydrate form often relies on controlling the crystallization conditions, particularly the solvent system and humidity.

Methodology:

  • Dissolution: Dissolve the boronic acid in a suitable solvent system. For many boronic acids, a mixture of an organic solvent (e.g., isopropanol, acetone) and water is effective[12].

  • Controlled Crystallization: Allow the solvent to evaporate slowly at a controlled temperature and humidity. The water activity of the solvent system will influence the hydration state of the resulting crystals.

  • Isolation and Drying: Once crystals have formed, they should be isolated by filtration. The drying process is critical and should be conducted under conditions that do not lead to the loss of water of hydration. Mild drying at a controlled, non-zero humidity is often necessary.

Causality: The choice of solvent and the rate of evaporation are key. A solvent system with a higher water content will favor the formation of a hydrate. Slow evaporation allows for the growth of well-ordered crystals.

Protocol 2: Solid-State Characterization of Hydrates

A combination of techniques is necessary to confirm the formation of a hydrate and to characterize its structure.

Methodology:

  • Powder X-ray Diffraction (PXRD): Analyze the crystalline powder to obtain its diffraction pattern. This pattern is unique to a specific crystalline form and can be used to distinguish between anhydrous, hydrate, and other polymorphic forms[13].

  • Thermogravimetric Analysis (TGA): Heat a small sample of the crystalline material while monitoring its weight. The loss of water at specific temperatures can be used to determine the stoichiometry of the hydrate[13].

  • Differential Scanning Calorimetry (DSC): Heat a sample and measure the heat flow. Endothermic events can correspond to the loss of water or melting.

  • Solid-State NMR (ssNMR): ¹¹B ssNMR is particularly useful for probing the local environment of the boron atom. The chemical shift and quadrupolar coupling constant are sensitive to the coordination state of the boron and the surrounding hydrogen bonding network.

G Start Boronic Acid Sample PXRD Powder X-ray Diffraction Start->PXRD Phase ID TGA Thermogravimetric Analysis Start->TGA Water Content DSC Differential Scanning Calorimetry Start->DSC Thermal Events ssNMR Solid-State NMR Start->ssNMR Boron Environment End Characterized Hydrate Form PXRD->End TGA->End DSC->End ssNMR->End

Figure 3: Workflow for the solid-state characterization of boronic acid hydrates.

Protocol 3: Hygroscopicity and Stability Assessment

Dynamic Vapor Sorption (DVS) is a powerful technique to assess the hygroscopicity of a material and its stability at different relative humidities (RH).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the boronic acid in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen to establish a baseline dry weight.

  • Sorption/Desorption Isotherm: Incrementally increase the RH and measure the mass uptake of water at each step until equilibrium is reached. Then, incrementally decrease the RH to measure the mass loss.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm. The shape of the isotherm can reveal the formation of hydrates at specific RH values.

Causality: This self-validating system directly measures the interaction of the solid with water vapor, providing quantitative data on its hygroscopic nature and the conditions under which different hydrated forms are stable[14][15].

Quantitative Data Summary

The stability of boronic acids and their hydrates can be compared through various physicochemical parameters.

ParameterAnhydrous Boronic AcidBoronic Acid DihydrateBoroxine
Primary Degradation Pathway Dehydration to boroxineDehydration (at elevated temp.)Hydrolysis to boronic acid
Hygroscopicity Varies, can be hygroscopicStable within a specific RH rangeGenerally less hygroscopic
Solid-State Structure Often forms H-bonded dimersExtensive H-bonding with waterPlanar, six-membered ring
Thermodynamic Stability Less stable than dihydrate in humid airMore stable due to lattice energyFavored under anhydrous conditions

Conclusion

The formation of a dihydrate is a highly effective strategy for stabilizing boronic acids in the solid state. The incorporated water molecules create a robust hydrogen-bonding network that physically isolates the boronic acid molecules, preventing the intermolecular dehydration that leads to the formation of boroxine impurities. This in-depth understanding of the structural and thermodynamic basis for this stability, coupled with the appropriate analytical techniques for characterization and stability assessment, provides researchers and drug development professionals with the knowledge to control the solid-state form of boronic acids, thereby ensuring their quality, efficacy, and shelf-life. The principles and protocols outlined in this guide serve as a valuable resource for harnessing the stabilizing power of the dihydrate form in the development of boronic acid-based technologies.

References

  • Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1260. [Link]

  • Rao, N. Z., Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(24), 6647–6658. [Link]

  • Bock, C. W., & Larkin, J. D. (2008). A computational study of the conformations of the boric acid (B(OH)3), its conjugate base ((HO)2BO−) and borate anion (B(OH)4−). Journal of Molecular Structure: THEOCHEM, 862(1-3), 1-10. [Link]

  • Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Eckerd College Publications. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Toure, A., Nsangou, M., & Nguidjoe, E. (2023). Microhydration of phenylboronic acid and its hydration free energy. Computational and Theoretical Chemistry, 1225, 114175. [Link]

  • Rao, N. Z., Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(24), 6647-6658. [Link]

  • Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. ResearchGate. [Link]

  • St-Onge, M., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • SeethaLekshmi, N., & Pedireddi, V. R. (2007). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 7(5), 877–881. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]

  • Afflerbach, P., Schmidt, P., & Mleczko, L. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. MDPI. [Link]

  • Kelland, M. A., & Svartaas, T. M. (2021). Boronic and Organic Acids as Synergists for a Poly(N-vinylcaprolactam) Kinetic Hydrate Inhibitor. Energy & Fuels, 36(1), 381-390. [Link]

  • Wikipedia. (2023). Boronic acid. Wikipedia. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Zografi, G. (2007). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • Fackler, P., & Muehlfeld, M. (2014). Process for the preparation of boronic acid intermediates.
  • Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Ishihara, K., & Yamamoto, H. (2003). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Synlett, 2003(12), 1851-1854. [Link]

  • Harabor, A., Rotaru, A., & Oprea, C. (2014). Kinetic Study of Boron Oxide Prepared by Dehydration of Boric Acid. ResearchGate. [Link]

  • Wang, Y., & Liu, Z. (2022). Boronic Acid Adsorption on Hydrated Rutile TiO2(110): A DFT + U Study. ACS Omega, 7(47), 43335–43345. [Link]

  • Öberg, S. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]

  • Corzana, F., & Busto, J. H. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(11), 3113-3129. [Link]

  • Wuest, J. D. (2010). Reaction between water and boronic acids. ResearchGate. [Link]

  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Ono, T., & Hisaeda, Y. (2021). Hydrostability of Boroxines. Asian Journal of Organic Chemistry, 10(11), 2906-2915. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

  • Larkin, J. D., Markham, G. D., & Bock, C. W. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 115(45), 12435–12444. [Link]

  • Zhang, Y., Li, M., & Wang, B. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1162. [Link]

  • Mastalerz, M. (2024). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

  • Hall, D. G. (2005). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Grover, M. (2025). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Technobis. [Link]

  • Silva, M., & Fernandes, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4244. [Link]

  • Ali, A., Khan, I., & Ali, S. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Kumar, P., & Singh, S. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Yilmaz, E., & Soylak, M. (2024). Comparative Evaluation of Boron Sorption Dynamics on Zeolites in Irrigation Waters: An Isothermal Modeling Approach. Water, 16(11), 1541. [Link]

  • Forst, M. B., & Freed, A. L. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 111-118. [Link]

Sources

Technical Whitepaper: NMR Characterization of 1H-Pyrazol-3-ylboronic Acid Dihydrate

[1]

Executive Summary

1H-Pyrazol-3-ylboronic acid is a critical fragment in the synthesis of kinase inhibitors and biaryl systems via Suzuki-Miyaura coupling. However, its characterization is frequently misinterpreted due to three compounding factors: prototropic tautomerism , quadrupolar broadening (from

boroxine equilibrium1

This guide provides a definitive technical framework for interpreting the NMR spectra of this molecule. Unlike stable carbon-only scaffolds, this compound requires a dynamic analysis approach.[1] The data presented below synthesizes theoretical values with empirical behaviors observed in high-field NMR (400 MHz+) in DMSO-d

Molecular Dynamics & Structural Challenges

To accurately interpret the spectrum, one must first understand the species present in the NMR tube. The "dihydrate" solid form dissociates in solution, releasing water and establishing an equilibrium between the boronic acid monomer and the cyclic boroxine trimer. Furthermore, the pyrazole ring undergoes rapid tautomerism.[1]

Tautomeric & Dehydration Equilibrium

The following diagram illustrates the dynamic species that complicate the NMR signals.

TautomerismSolidSolid Dihydrate(C3H5BN2O2 · 2H2O)Sol_33-Isomer (Major)1H-pyrazol-3-ylboronic acidSolid->Sol_3Dissolution in DMSO-d6WaterFree H2O(Solvent Peak)Solid->WaterReleaseSol_55-Isomer (Minor/Tautomer)1H-pyrazol-5-ylboronic acidSol_3->Sol_5Fast Prototropic Exchange(Broadens NH/C3/C5)BoroxineBoroxine Trimer(Dehydration Product)Sol_3->BoroxineReversible Dehydration(- H2O)Sol_5->Sol_3Boroxine->Sol_3

Caption: Figure 1.[1][2][3][4] Dissolution of the dihydrate leads to a complex equilibrium. Fast exchange averages the pyrazole signals, while boroxine formation can create minor impurity peaks.[1]

Experimental Protocol

Standard proton NMR protocols often fail to resolve the acidic protons of this molecule. The following method ensures reproducibility.

Sample Preparation Strategy
  • Solvent: DMSO-d

    
     (99.9% D) is mandatory.[1] Chloroform is unsuitable due to poor solubility and lack of H-bond stabilization.
    
  • Concentration: 10–15 mg in 0.6 mL. Note: Higher concentrations favor boroxine formation.[1]

  • Water Management: The "dihydrate" nature means significant H

    
    O will appear at ~3.33 ppm.
    
  • Temperature: Run at 298 K . If peaks are excessively broad due to tautomerism, elevate to 320 K to induce fast exchange sharpening, or cool to 240 K to freeze out tautomers (though solubility may drop).[1]

Spectral Analysis: H NMR Data

In DMSO-d

Table 1: Representative H NMR Shifts (400 MHz, DMSO-d )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
NH (1) 13.0 – 13.5Broad Singlet1H-Highly dependent on concentration/temp.[1] Often invisible if "wet".
B(OH)

8.0 – 8.4Broad Singlet2H-The boronic acid hydroxyls.[5] Disappears upon D

O shake.
H-5 7.60 – 7.75Doublet (or br s)1H~2.0 HzDeshielded by adjacent N.
H-4 6.50 – 6.65Doublet (or br s)1H~2.0 HzShielded; characteristic pyrazole C4 signature.
H

O
~3.33SingletVariable-From dihydrate crystal lattice.

Critical Interpretation Note: The coupling constant (

1

Spectral Analysis: C NMR Data

The Carbon-13 spectrum presents a specific diagnostic challenge: the missing carbon .

Table 2: Representative C NMR Shifts (100 MHz, DMSO-d )
PositionShift (

, ppm)
Signal CharacteristicsMechanistic Cause
C-5 130.0 – 138.0Sharp(er)Distal from Boron; affected by tautomerism average.[1]
C-4 105.0 – 110.0SharpHigh electron density region of pyrazole.
C-3 (C-B) Often Invisible Very Broad / Low IntensityQuadrupolar Relaxation: The

B nucleus (

) couples to C-3, causing extreme line broadening (

relaxation).[1]
The "Missing Carbon" Phenomenon

Researchers often assume their synthesis failed because they only count two carbon signals (C4 and C5) instead of three. This is normal for boronic acids. The C-B carbon signal is broadened into the baseline.

Validation Step: To confirm the presence of C-3, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The protons H-4 and H-5 will show long-range coupling to the "invisible" C-3 frequency, revealing its position (typically ~140-150 ppm range, though weak).[1]

Advanced Validation Workflow

To certify the material identity beyond reasonable doubt, follow this logic flow.

ValidationStartCrude Material(White Solid)H1_NMR1H NMR (DMSO-d6)Check: H4 (~6.6), H5 (~7.7)Start->H1_NMRDecision1Are peaks sharp?H1_NMR->Decision1SharpProceed to 13CDecision1->SharpYesBroadTautomeric/QuadrupolarBroadeningDecision1->BroadNoC13_NMR13C NMRExpect only 2 signals (C4, C5)Sharp->C13_NMRAction_VTAction: Run VT-NMR(Heat to 320K)Broad->Action_VTAction_VT->SharpConfirm_CBIs C-B visible?C13_NMR->Confirm_CBVisibleRare/Lucky(High Conc.)Confirm_CB->VisibleInvisibleStandard Result(Quadrupolar Effect)Confirm_CB->InvisibleFinal_QCFinal QC: HMBCLink H4/H5 to hidden C3Visible->Final_QCInvisible->Final_QC

Caption: Figure 2. Logic flow for validating 1H-Pyrazol-3-ylboronic acid, accounting for the "missing" carbon signal.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (Standard reference for Boronic Acid NMR properties and Quadrupolar Broadening).

  • Claramunt, R. M., et al. (2006).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study." European Journal of Organic Chemistry. [1]

  • SDBS Spectral Database for Organic Compounds . (General reference for Pyrazole ring shifts). National Institute of Advanced Industrial Science and Technology (AIST). [1]

  • Pellecchia, M., et al. (2008).[1] "NMR spectroscopy in fragment-based drug discovery." Nature Reviews Drug Discovery. (Context for observing ligand-protein interactions with boronic acids).

Technical Guide: Optimizing 1H-Pyrazol-3-ylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 1H-Pyrazol-3-ylboronic acid in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-pyrazol-3-yl moiety is a privileged scaffold in medicinal chemistry, functioning as a critical hydrogen bond donor/acceptor motif in kinase inhibitors (e.g., targeting the ATP hinge region). 1H-Pyrazol-3-ylboronic acid (and its tautomer, 1H-pyrazol-5-ylboronic acid) serves as the primary feedstock for installing this group via Suzuki-Miyaura cross-coupling. However, its utility is frequently compromised by two distinct failure modes: rapid protodeboronation under basic aqueous conditions and catalyst poisoning via non-productive coordination of the pyrazole nitrogen to the palladium center. This guide synthesizes field-proven methodologies to overcome these limitations, offering validated protocols for both protected and unprotected substrates.

Chemical Profile & Structural Utility[1][2]

Tautomerism and Nomenclature

Researchers must recognize that 1H-pyrazol-3-ylboronic acid and 1H-pyrazol-5-ylboronic acid are tautomers. In solution, the position of the proton (N1 vs. N2) shifts rapidly.

  • Nomenclature: Chemical vendors often list it as "Pyrazole-3-boronic acid".

  • Structural Role: In kinase inhibitors, the pyrazole NH often forms a key hydrogen bond with the gatekeeper residue or the hinge region backbone (e.g., in JNK3 or BMPR2 inhibitors).

The Stability Paradox

Unlike phenylboronic acids, heteroaryl boronic acids are highly susceptible to hydrolytic C-B bond cleavage.

  • Mechanism: Base-catalyzed protodeboronation.[1]

  • Driver: The electron-rich nature of the pyrazole ring, combined with the presence of a basic nitrogen, facilitates the formation of a zwitterionic intermediate that rapidly fragments, replacing the boronic acid group with a proton.

Mechanistic Challenges & Visualization

Failure Mode 1: Protodeboronation

The primary cause of low yields is the competitive protodeboronation reaction, which consumes the boronic acid before transmetallation can occur.

Figure 1: Mechanism of Base-Promoted Protodeboronation

Protodeboronation Start 1H-Pyrazol-3-ylboronic Acid (Neutral) Boronate Boronate Anion (Activated) Start->Boronate + Base Base Base (OH-) Base->Boronate Zwitterion Zwitterionic Intermediate (N-protonated, B-anionic) Boronate->Zwitterion H+ Transfer Transition C-B Bond Cleavage Zwitterion->Transition Rate Limiting Step Product De-boronated Pyrazole (Side Product) Transition->Product + B(OH)3

Caption: The pathway shows the base-mediated activation of the boronate, followed by internal proton transfer and irreversible C-B bond cleavage.

Failure Mode 2: Catalyst Poisoning

Unprotected azoles can displace phosphine ligands on the Palladium(0) or Palladium(II) species, forming stable, unreactive "off-cycle" complexes.

Advanced Methodologies: Validated Protocols

To mitigate the challenges above, three distinct strategies are employed depending on the substrate's tolerance to protecting group removal.

Strategy A: The "Slow-Release" Protocol (MIDA Boronates)

Best for: Complex syntheses requiring high fidelity; unstable substrates. Concept: Use N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand masks the boron's Lewis acidity, preventing transmetallation until hydrolyzed. Slow hydrolysis releases the active boronic acid at a rate matching the catalytic cycle, keeping the concentration of free boronic acid low and minimizing protodeboronation.

Protocol:

  • Reagents: Pyrazolyl-MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv).

  • Catalyst: Pd(OAc)2 / SPhos (highly active system).

  • Solvent: Dioxane : H2O (10:1).

  • Base: K3PO4 (3.0 equiv).

  • Conditions: 60°C for 4–12 hours.

Strategy B: The "Fu Conditions" for Unprotected Azoles

Best for: Rapid analog generation; avoiding deprotection steps. Concept: Utilizing electron-rich, bulky phosphine ligands (PCy3) to outcompete the pyrazole nitrogen for coordination to the metal center.

Protocol (Self-Validating):

  • Step 1: Charge flask with Pd2(dba)3 (1.5 mol%) and PCy3 (3.6 mol%).

  • Step 2: Add Dioxane and stir for 30 mins to form the active catalyst (solution turns from dark purple to orange/yellow). Checkpoint: If color remains dark purple, active catalyst has not formed.

  • Step 3: Add Aryl Chloride (1.0 equiv), 1H-Pyrazol-3-ylboronic acid (1.2 equiv), and K3PO4 (1.7 equiv).

  • Step 4: Add water (degassed, approx 15% v/v relative to dioxane).

  • Step 5: Heat to 100°C for 4–8 hours.

Strategy C: Protecting Group Engineering (SEM/THP)

Best for: Large-scale synthesis where chromatography is acceptable. Concept: Masking the NH prevents catalyst poisoning and reduces the electron density of the ring, stabilizing the C-B bond.

Comparative Analysis of Protecting Groups:

Protecting GroupStability (Suzuki)Removal ConditionProsCons
THP (Tetrahydropyranyl)HighMild Acid (HCl/MeOH)Low cost, easy to installChiral center (diastereomers)
SEM (Trimethylsilylethoxymethyl)Very HighFluoride (TBAF) or AcidOrthogonal to acid-labile groupsExpensive, toxic byproducts
Boc (tert-Butyloxycarbonyl)Low/MediumAcid (TFA)Easy removalCan fall off under basic Suzuki conditions

Case Study: Synthesis of a JNK3 Kinase Inhibitor

Context: Synthesis of a 4-(pyrazol-3-yl)-pyrimidine core.

Objective: Couple 1H-pyrazol-3-ylboronic acid with a 4-chloropyrimidine scaffold.

Experimental Workflow:

  • Substrate: 2-anilino-4-chloropyrimidine.

  • Boronic Acid: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid (THP-protected to prevent poisoning).

  • Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME, 85°C, 12h.

  • Result: 82% Yield of the coupled product.

  • Deprotection: Treatment with 4M HCl in Dioxane yielded the free amino-pyrazole active inhibitor.

Figure 2: Catalytic Cycle & Inhibition Pathway

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison + Unprotected Pyrazole TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Slow Reversal Boronic Pyrazol-B(OH)2

Caption: The standard cycle (Green/Grey) vs. the off-cycle poisoning pathway (Red) caused by unprotected nitrogen.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2] Link

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[3] Angewandte Chemie International Edition. Link

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Precatalyst Development. Journal of the American Chemical Society.[2] Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Auto-Catalysis, and Disproportionation. Journal of the American Chemical Society.[2] Link

  • Bennett, J., et al. (2004). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Notes & Protocols: Optimized Suzuki-Miyaura Coupling Conditions for 1H-Pyrazol-3-ylboronic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2] This guide provides an in-depth analysis and optimized protocols for the Suzuki-Miyaura coupling of a challenging, yet valuable substrate: 1H-Pyrazol-3-ylboronic acid dihydrate. We will explore the inherent difficulties associated with this substrate, including catalyst inhibition and protodeboronation, and present systematically optimized conditions to overcome these challenges. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the incorporation of the pyrazole moiety into complex molecules.

Introduction: The Significance and Challenges of Pyrazole Coupling

Pyrazole scaffolds are integral components of numerous biologically active molecules and approved drugs, valued for their ability to engage in hydrogen bonding and act as versatile pharmacophores. The direct C-C bond formation via Suzuki-Miyaura coupling using pyrazole boronic acids offers a direct and modular route to novel chemical entities. However, unprotected N-H pyrazoles, such as 1H-Pyrazol-3-ylboronic acid, present significant hurdles in standard cross-coupling protocols.

The primary challenges include:

  • Catalyst Inhibition: The acidic N-H proton of the pyrazole ring can lead to the formation of N-azolyl palladium complexes, which can deactivate the catalyst and stall the catalytic cycle.[3]

  • Protodeboronation: Heteroaryl boronic acids, especially those containing basic nitrogen atoms, are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[4][5] This is often exacerbated by the basic conditions required for the Suzuki-Miyaura reaction.

Understanding and mitigating these factors are critical for achieving high-yielding and reproducible couplings.

Mechanistic Considerations and Optimization Strategy

The Suzuki-Miyaura catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like 1H-Pyrazol-3-ylboronic acid, each step requires careful optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 + Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Reforms Catalyst ArAr_prime Ar-Ar' RedElim->ArAr_prime

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Our optimization strategy focuses on several key parameters: the palladium precatalyst and ligand, the base, the solvent system, and the reaction temperature. The goal is to facilitate the desired catalytic cycle while minimizing catalyst deactivation and protodeboronation.

Optimized Protocol: Suzuki-Miyaura Coupling of 1H-Pyrazol-3-ylboronic Acid Dihydrate

This protocol has been optimized for the coupling of 1H-Pyrazol-3-ylboronic acid dihydrate with a range of aryl and heteroaryl halides.

Reagents and Equipment
  • 1H-Pyrazol-3-ylboronic acid dihydrate

  • Aryl/heteroaryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst: XPhos Pd G2

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), 1H-Pyrazol-3-ylboronic acid dihydrate (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes. Alternatively, use three cycles of vacuum followed by backfilling with an inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices
  • Excess Boronic Acid: An excess of the boronic acid is used to compensate for potential protodeboronation.[3]

  • XPhos Pd G2 Precatalyst: Buchwald's third-generation precatalysts, like XPhos Pd G2, are highly active and allow for the use of lower catalyst loadings and milder reaction conditions. The bulky, electron-rich XPhos ligand is particularly effective for coupling challenging heteroaryl substrates.[4][6]

  • Potassium Carbonate (K₂CO₃): A moderately strong inorganic base is chosen to activate the boronic acid for transmetalation without excessively promoting protodeboronation.[7][8]

  • Dioxane/Water Solvent System: The mixed aqueous-organic solvent system aids in the dissolution of both the organic substrates and the inorganic base.[7][9]

  • Temperature (80 °C): A moderate temperature is employed to ensure a reasonable reaction rate while minimizing the thermal decomposition of the boronic acid and reducing the likelihood of protodeboronation.[3]

Data Presentation: Screening of Reaction Conditions

To arrive at the optimized protocol, a systematic screening of key reaction parameters was conducted using the model reaction of 4-bromotoluene with 1H-Pyrazol-3-ylboronic acid dihydrate.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O10035
2PdCl₂(dppf) (3)dppfCs₂CO₃DMF11052
3Pd₂(dba)₃ (2)SPhosK₃PO₄Toluene/H₂O9078
4 XPhos Pd G2 (2) XPhos K₂CO₃ Dioxane/H₂O 80 92
5XPhos Pd G2 (2)XPhosNa₂CO₃Dioxane/H₂O8085
6XPhos Pd G2 (2)XPhosK₂CO₃THF/H₂O8075

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, protodeboronation of boronic acid.Increase reaction time, use a milder base (e.g., NaHCO₃), or lower the reaction temperature. Consider using the corresponding pinacol ester of the boronic acid.
No Reaction Catalyst deactivation, poor quality of reagents.Ensure proper degassing to remove oxygen. Use a fresh bottle of palladium catalyst and boronic acid.
Formation of Homocoupled Byproducts Side reactions of the boronic acid or aryl halide.Lower the catalyst loading, ensure slow and controlled heating.

Visualization of the Optimized Workflow

The following diagram illustrates the streamlined workflow for the optimized Suzuki-Miyaura coupling protocol.

Optimized_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst: XPhos Pd G2 A->B C Add Solvents: Dioxane/H₂O (4:1) B->C D Degas with N₂/Ar C->D E Heat to 80°C D->E F Stir for 4-12h E->F G Monitor by TLC/LC-MS F->G H Cool to RT & Dilute G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K L L K->L Pure Product

Figure 2: Optimized Workflow for Pyrazole Suzuki-Miyaura Coupling.

Conclusion

The successful Suzuki-Miyaura coupling of 1H-Pyrazol-3-ylboronic acid dihydrate hinges on the careful selection of the catalyst system, base, and reaction conditions to mitigate catalyst inhibition and protodeboronation. The use of a highly active Buchwald precatalyst, such as XPhos Pd G2, in combination with a moderate base like potassium carbonate and a dioxane/water solvent system at a controlled temperature, provides a robust and high-yielding protocol. This method offers a reliable pathway for the synthesis of diverse pyrazole-containing compounds, facilitating advancements in medicinal chemistry and materials science.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 133(37), 14772–14775. [Link]

  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling in Organic Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Walker, S. D., & Barder, T. E. (2012). Heteroaryl–Heteroaryl, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 14(18), 4606–4609. [Link]

Sources

Application Notes and Protocols for Chan-Lam Coupling Procedures Using 1H-Pyrazol-3-ylboronic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylpyrazoles and the Chan-Lam Coupling

The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of these privileged structures often relies on the formation of a carbon-nitrogen (C-N) bond between a pyrazole moiety and an aryl group. The Chan-Lam coupling reaction has emerged as a powerful and versatile tool for this transformation, offering a milder and often more practical alternative to other cross-coupling methods like the Buchwald-Hartwig amination.[1][2]

This copper-catalyzed reaction facilitates the oxidative coupling of an arylboronic acid with an N-H containing compound, such as an amine or a pyrazole.[1] Key advantages of the Chan-Lam coupling include its operational simplicity, the use of a relatively inexpensive and abundant copper catalyst, and its tolerance to a wide range of functional groups.[3] Often, the reaction can be conducted at room temperature and is open to the air, simplifying the experimental setup significantly.[1] This guide provides an in-depth exploration of the Chan-Lam coupling protocol specifically tailored for the use of 1H-Pyrazol-3-ylboronic acid dihydrate, a key building block for accessing a diverse array of N-substituted pyrazole derivatives.

Understanding the Reagent: 1H-Pyrazol-3-ylboronic Acid Dihydrate

1H-Pyrazol-3-ylboronic acid dihydrate is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to introduce the pyrazol-3-yl moiety.

Key Properties:

PropertyValue
Molecular Formula C₃H₅BN₂O₂·2H₂O
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere

Handling and Stability:

Boronic acids, including 1H-Pyrazol-3-ylboronic acid dihydrate, can be sensitive to prolonged exposure to air and moisture, which can lead to the formation of inactive boroxines. For consistent results, it is advisable to use the reagent as fresh as possible and store it under inert gas. The dihydrate form indicates the presence of water molecules in the crystal lattice, which should be accounted for when calculating molar equivalents.

The Chan-Lam Coupling: Mechanism of Action

The mechanism of the Chan-Lam coupling is a subject of ongoing research, but it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. A simplified representation of the proposed catalytic cycle is depicted below. The reaction is initiated by the coordination of the boronic acid and the amine to the copper catalyst. A key step involves a transmetalation of the aryl group from boron to copper, followed by reductive elimination to form the desired C-N bond and regenerate the active copper species. Oxygen, often from the air, typically serves as the terminal oxidant to regenerate the active catalyst.[2]

Chan_Lam_Coupling cluster_cycle Catalytic Cycle Cu_II Cu(II) Catalyst Intermediate1 Cu(II)-Amine Complex Cu_II->Intermediate1 + R'-NH₂ Boronic_Acid R-B(OH)₂ Intermediate2 Cu(II)-Aryl-Amine Complex Boronic_Acid->Intermediate2 Amine R'-NH₂ Amine->Intermediate1 Intermediate1->Intermediate2 + R-B(OH)₂ (Transmetalation) Cu_III Cu(III) Intermediate Intermediate2->Cu_III Oxidation Product R-NH-R' Cu_III->Product Reductive Elimination Cu_I Cu(I) Species Cu_III->Cu_I Cu_I->Cu_II Re-oxidation (e.g., O₂ from air)

Figure 1: A simplified representation of the proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Experimental Protocol: General Procedure for Chan-Lam Coupling of 1H-Pyrazol-3-ylboronic Acid Dihydrate

This protocol provides a general starting point for the N-arylation of various amines with 1H-Pyrazol-3-ylboronic acid dihydrate. Optimization of the reaction parameters is often necessary for specific substrates.

Materials:

  • 1H-Pyrazol-3-ylboronic acid dihydrate

  • Amine (or other N-H containing nucleophile)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., pyridine, triethylamine (Et₃N), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 1H-Pyrazol-3-ylboronic acid dihydrate (1.0 equiv.), the amine (1.0-1.5 equiv.), and a magnetic stir bar.

  • Addition of Catalyst and Base: Add copper(II) acetate (0.1-1.0 equiv.) and the chosen base (2.0-3.0 equiv.). The choice of base can significantly impact the reaction outcome and may require screening.[4]

  • Solvent Addition: Add the solvent to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or heat to 40-80 °C. The reaction is often left open to the atmosphere, as oxygen can facilitate catalyst turnover.[2]

  • Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimization of Reaction Parameters

The success of a Chan-Lam coupling reaction is often dependent on the careful optimization of several key parameters. The following table summarizes the influence of these variables and provides general guidance for optimization.

ParameterGeneral Guidance & Rationale
Copper Source Copper(II) acetate is the most common and cost-effective catalyst. Other copper sources such as CuCl, CuI, and copper(I) oxide can also be effective.[5] The choice of copper salt can influence the reaction rate and yield.
Base A base is typically required to facilitate the reaction.[4] Common bases include organic amines like pyridine and triethylamine, or inorganic bases such as cesium carbonate. The basicity and coordinating ability of the base can affect the catalytic cycle.
Solvent Dichloromethane, methanol, and acetonitrile are frequently used solvents. The polarity and coordinating properties of the solvent can impact the solubility of the reagents and the stability of the catalytic species. A mixed solvent system, such as MeCN/EtOH, has been shown to be beneficial in some cases.[6]
Temperature Many Chan-Lam couplings proceed efficiently at room temperature.[1] However, for less reactive substrates, heating may be necessary to achieve a reasonable reaction rate.
Atmosphere The reaction is often performed open to the air, as oxygen can act as the terminal oxidant to regenerate the active Cu(II) catalyst.[2] In some cases, running the reaction under an oxygen atmosphere can improve the yield.
Additives Additives such as myristic acid have been reported to enhance the reaction rate, potentially by increasing the solubility of the copper catalyst.[4] Molecular sieves can be added to remove water and reduce the formation of phenol byproducts from the hydrolysis of the boronic acid.[6]

Troubleshooting Common Issues

While the Chan-Lam coupling is a robust reaction, several challenges can arise. The following workflow provides a logical approach to troubleshooting common problems.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Boronic Acid, Amine, Catalyst, Base, Solvent) Start->Check_Reagents Optimize_Base Screen Different Bases (e.g., Pyridine, Et₃N, Cs₂CO₃) Check_Reagents->Optimize_Base Reagents OK Optimize_Solvent Screen Different Solvents (e.g., DCM, MeOH, MeCN) Optimize_Base->Optimize_Solvent Increase_Temp Increase Reaction Temperature Optimize_Solvent->Increase_Temp Check_Atmosphere Ensure Adequate Air/Oxygen Supply Increase_Temp->Check_Atmosphere Side_Reactions Significant Side Product Formation Phenol_Formation Identify Phenol Byproduct (from Boronic Acid Hydrolysis) Side_Reactions->Phenol_Formation Homocoupling Identify Homocoupling of Boronic Acid Side_Reactions->Homocoupling Catalyst_Deactivation Consider Catalyst Deactivation Side_Reactions->Catalyst_Deactivation Add_Sieves Add Molecular Sieves Phenol_Formation->Add_Sieves Phenol Detected Adjust_Stoichiometry Adjust Amine/Boronic Acid Stoichiometry Homocoupling->Adjust_Stoichiometry Homocoupling Detected Increase_Catalyst_Loading Increase Catalyst Loading Catalyst_Deactivation->Increase_Catalyst_Loading SM_Recovery Starting Material Recovered Reaction_Time Increase Reaction Time SM_Recovery->Reaction_Time Reaction_Time->Increase_Temp If no improvement

Figure 2: A logical workflow for troubleshooting common issues in Chan-Lam coupling reactions.

Specific Considerations for 1H-Pyrazol-3-ylboronic Acid Dihydrate:

  • Regioselectivity: Pyrazole has two nitrogen atoms (N1 and N2) that could potentially undergo arylation. The regioselectivity of the Chan-Lam coupling with substituted pyrazoles can be influenced by steric and electronic factors of the substituents on both the pyrazole and the arylboronic acid.

  • Competing N-Arylation: In cases where the amine substrate also contains other nucleophilic sites, careful optimization may be required to achieve selective N-arylation.

  • Boronic Acid Stability: As with other boronic acids, the potential for protodeboronation (replacement of the boronic acid group with a hydrogen atom) exists, especially under prolonged reaction times or at elevated temperatures.

By understanding the underlying principles and systematically optimizing the reaction conditions, the Chan-Lam coupling of 1H-Pyrazol-3-ylboronic acid dihydrate can be a highly effective method for the synthesis of a wide range of valuable N-substituted pyrazole derivatives.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chan–Lam coupling. (2023). In Wikipedia. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Kantam, M. L., Kumar, K. B. S., & Sridhar, C. (2007). CuI/nBu4N+Br−: a new catalytic system for the N-arylation of imidazoles. Tetrahedron Letters, 48(43), 7726–7728.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941–2944.
  • Phukan, P., Roy, S., Sarma, M. J., & Kashyap, B. (2015). A quick Chan–Lam C–N and C–S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst.
  • Rossiter, S., Woo, C. K., Hartzoulakis, B., Wishart, G., Stanyer, L., Labadie, J. W., & Selwood, D. L. (2004). Copper (II)-Mediated Arylation with Aryl Boronic Acids for the N-Derivatization of Pyrazole Libraries.
  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942–3950.
  • Chan, D. M., et al. (2003). Copper Promoted C-N and C-O Bond Cross-coupling with Phenyl- and Heteroarylboronic Acids. Tetrahedron Letters, 44(19), 3863-3865.
  • Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400.
  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077-2079.
  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077-2079.
  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Chemistry Portal. [Link]

  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Royal Society of Chemistry. [Link]

  • Copper (II)-Mediated Arylation with Aryl Boronic Acids for the N-Derivatization of Pyrazole Libraries. ACS Publications. [Link]

Sources

Application Note: Microwave-Assisted Cross-Coupling of 1H-Pyrazol-3-ylboronic Acid

[1]

Executive Summary & Core Rationale

1H-Pyrazol-3-ylboronic acid is a high-value scaffold in drug discovery, serving as a precursor for kinase inhibitors (e.g., JAK, c-Met inhibitors).[1] However, its utility is often compromised by two critical failure modes under conventional thermal conditions:

  • Rapid Protodeboronation: The electron-rich, amphoteric nature of the pyrazole ring accelerates hydrolytic C-B bond cleavage, often outcompeting the desired transmetallation step.

  • Catalyst Poisoning: The free N-H moiety can coordinate strongly to Palladium (Pd), arresting the catalytic cycle.

Microwave-Assisted Organic Synthesis (MAOS) offers a kinetic solution to these thermodynamic problems.[1] By rapidly reaching activation temperatures (superheating) and shortening reaction times from hours to minutes, MAOS favors the high-energy cross-coupling pathway over the slower, thermal decomposition pathways.

This guide provides a validated, self-consistent protocol for utilizing 1H-Pyrazol-3-ylboronic acid in Suzuki-Miyaura couplings, emphasizing stability control and yield optimization.

Technical Background: The Stability-Reactivity Paradox[1]

Understanding the behavior of 1H-Pyrazol-3-ylboronic acid is prerequisite to successful coupling.[1]

  • Amphoteric Nature: The pyrazole ring contains both a pyridine-like nitrogen (H-bond acceptor) and a pyrrole-like nitrogen (H-bond donor).[1] In basic media (standard for Suzuki), the deprotonated pyrazolate species is highly electron-rich, significantly increasing the rate of protodeboronation.

  • The "Slow-Release" Concept: While not always explicitly used as a reagent, the principle of keeping the concentration of the active, unstable boronate species low relative to the catalyst is crucial. Microwave irradiation achieves a similar effect by accelerating the consumption of the boronate.

Mechanistic Competition

The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired deboronation.

GStart1H-Pyrazol-3-ylboronic AcidActivePyrazolyl Boronate(Activated Species)Start->Active ActivationBaseBase (OH-/CO3--)Base->ActivePd_CyclePd(II)-Aryl Complex(Transmetallation)Active->Pd_Cycle Fast (MW Driven)DecompProtodeboronation(Hydrolysis)Active->Decomp Thermal/Base CatalyzedProductC3-Arylated Pyrazole(Desired)Pd_Cycle->Product Reductive EliminationWasteUnsubstituted Pyrazole(Byproduct)Decomp->Waste

Figure 1: Kinetic competition in pyrazole coupling. Microwave irradiation accelerates the green path (Transmetallation) relative to the red path (Decomposition).

Validated Methodologies

Two protocols are presented: Protocol A for direct coupling (fastest, suitable for screening) and Protocol B for protected coupling (highest yield, suitable for scale-up).[1]

Protocol A: Direct Microwave Coupling (Unprotected)

Best for: Rapid library generation, stable aryl halides.

Reagents & Conditions:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronic Acid: 1H-Pyrazol-3-ylboronic acid (1.5 - 2.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Ferrocene ligands resist poisoning.[1]

  • Base: Na₂CO₃ (2M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

  • Microwave: 120°C, 20 minutes (High Absorption).

Step-by-Step:

  • Charge: In a microwave vial, add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvate: Add Dioxane (4 mL) and Na₂CO₃ (2M, 1.5 mL).

  • Degas: Sparge with Argon for 2 minutes. Critical: Oxygen accelerates deboronation.[1]

  • Seal & Irradiate: Cap the vial. Ramp to 120°C (hold time: 20 min).

    • Note: Ensure stirring is set to maximum to handle biphasic mixture.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: In-Situ Protection Strategy (THP/Boc)

Best for: Complex substrates, scale-up, or when Protocol A yields <40%.[1]

This method generates a transiently protected species or utilizes a pre-protected boronate to prevent catalyst poisoning and reduce water solubility of the intermediate.

Reagents & Conditions:

  • Substrate: Aryl Halide (1.0 equiv)[2]

  • Boronic Acid: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid (pinacol ester preferred if available, otherwise acid).[1]

  • Catalyst: XPhos Pd G2 (2-3 mol%) - Highly active precatalyst.[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol / Water (3:1)[1]

  • Microwave: 100°C, 30 minutes.

Step-by-Step:

  • Pre-complexation: If using the free acid and wanting in-situ protection, add Dihydropyran (DHP) and catalytic acid (PTSA) first, heat to 80°C for 10 min, then add coupling partners. Ideally, use commercially available THP-protected boronic esters.[1]

  • Coupling: Combine Protected Boronate (1.2 equiv), Aryl Halide (1.0 equiv), XPhos Pd G2, and Base in the solvent.

  • Irradiate: 100°C for 30 mins.

  • Deprotection (One-Pot): After cooling, add 4M HCl in Dioxane (excess) directly to the reaction vial. Stir at RT for 1 hour.

  • Workup: Neutralize with NaHCO₃, extract with DCM.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions based on observed failure modes.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (Protected) or increase catalyst load to 10 mol%.
High Deboronation Base/Temp IncompatibilityLower Temp to 100°C; Switch base to K₃PO₄ (anhydrous) or CsF .
Homocoupling of Halide OxidationRigorous degassing (Argon sparge); Verify solvent purity.
Black Precipitate Pd Precipitation ("Pd Black")Ligand instability. Switch to XPhos or SPhos Pd G2 precatalysts.
Visual Workflow for Optimization

OptimizationStartInitial Screen:Protocol A (Unprotected)CheckAnalyze LCMS DataStart->CheckSuccessYield > 60%Proceed to IsolationCheck->Success Good YieldFail_DecompMajor Product:ProtodeboronationCheck->Fail_Decomp Pyrazole OnlyFail_StallSM Remaining:Catalyst PoisoningCheck->Fail_Stall No ReactionAction_1Switch to Anhydrous Conditions(DME/CsF)Fail_Decomp->Action_1Action_2Switch to Protocol B(THP Protection + XPhos)Fail_Stall->Action_2

Figure 2: Decision tree for optimizing reaction conditions based on LCMS analysis of the crude mixture.

References

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2025. Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC), 2014.[1] Link

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids. University of Edinburgh, 2016. Link

  • 1H-Pyrazol-3-ylboronic acid hydrate Product Information. Sigma-Aldrich. Link

  • Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction of 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2013.[1] Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving pyrazole boronic acids. As researchers and drug development professionals, you are keenly aware of the synthetic utility of pyrazole-containing molecules. However, the very electronic nature of the pyrazole ring that makes it a valuable pharmacophore also presents a significant challenge in catalysis: catalyst poisoning.

This guide is structured as a dynamic troubleshooting resource in a question-and-answer format. It moves beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols. Our aim is to empower you to diagnose, resolve, and ultimately prevent catalyst deactivation, ensuring the robustness and success of your synthetic endeavors.

Part 1: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific issues you may encounter during your experiments, providing a logical workflow from problem identification to solution.

Question 1: My Suzuki-Miyaura reaction with a pyrazole boronic acid is sluggish or has completely stalled. How do I determine if catalyst poisoning is the culprit?

Answer:

A stalled or sluggish reaction is a common frustration, and pinpointing the cause is the first critical step. Catalyst poisoning by the nitrogen atoms of the pyrazole ring is a primary suspect. Here’s how to diagnose the issue:

Initial Observations:

  • Visual Cues: The formation of a black precipitate, known as "palladium black," is a strong indicator of catalyst decomposition and aggregation.[1] While a slight color change is normal, significant precipitation suggests that the soluble, active catalyst is crashing out of the catalytic cycle.

  • Inconsistent Results: If you observe significant variability in reaction outcomes between batches, it could point to fluctuating levels of impurities or poisons in your reagents or solvents.

  • Failed Catalyst Restart: A definitive diagnostic test is to add a fresh aliquot of the palladium catalyst to the stalled reaction mixture under an inert atmosphere. If the reaction restarts and proceeds, it strongly implies that the original catalyst was deactivated.

Experimental Protocol: High-Purity Control Reaction

To confirm that poisoning is the issue, a control experiment using high-purity reagents is invaluable.

Objective: To determine if impurities in the reagents or solvents are poisoning the catalyst.

Methodology:

  • Baseline Reaction: Run the reaction under your standard conditions with your current batch of reagents and solvents. Record the yield and reaction profile (e.g., by taking time-point samples for LC-MS or GC-MS analysis).

  • High-Purity Reaction: Set up the reaction again, but this time, employ reagents and solvents of the highest available purity. This includes:

    • Using freshly opened, anhydrous, and degassed solvents.

    • Using freshly recrystallized solid reagents (your aryl halide, base, etc.).

    • Ensuring your pyrazole boronic acid is of high purity and has been stored correctly.

  • Comparison: If the high-purity reaction shows a marked improvement in yield and/or reaction rate, it is highly probable that your original materials contain catalyst poisons.

Analytical Confirmation (Advanced):

For a more in-depth analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the palladium in the reaction mixture, helping to determine if it has been altered from the active Pd(0) state.[1]

Question 2: I've confirmed catalyst poisoning by my pyrazole boronic acid. What is the mechanism of this poisoning, and what are the immediate steps I can take to mitigate it?

Answer:

The primary mechanism of catalyst poisoning by pyrazoles, and N-heterocycles in general, is the coordination of the lone pair of electrons on the nitrogen atom to the palladium center. This forms a stable, off-cycle palladium complex that is catalytically inactive or has significantly reduced activity.[2]

Visualizing the Poisoning Mechanism:

catalyst_poisoning cluster_catalytic_cycle Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Aryl Halide) Active_Pd(0)->Oxidative_Addition Inactive_Complex Inactive Pd-Pyrazole Complex (Catalyst Poisoning) Active_Pd(0)->Inactive_Complex Coordination Transmetalation Transmetalation (with Pyrazole Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Product Formation Pyrazole Pyrazole (Lewis Base) Pyrazole->Inactive_Complex

Caption: Mechanism of catalyst poisoning by pyrazole.

Immediate Mitigation Strategies:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active catalyst to drive the reaction to completion, albeit at a higher cost.

  • Employ Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ can be readily displaced by the coordinating pyrazole. Switching to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the approach of the pyrazole to the palladium center, thus preserving the catalyst's activity.[2][3]

    Table 1: Recommended Ligands for Mitigating Pyrazole Poisoning

Ligand ClassExamplesRationale
Bulky Biaryl Phosphines XPhos, SPhos, RuPhosThe steric bulk around the palladium center prevents the coordination of the pyrazole nitrogen. The electron-rich nature of these ligands also forms a more stable and active catalyst complex.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs form very strong bonds with palladium, making them less susceptible to displacement by coordinating substrates like pyrazoles.
  • Utilize an Additive to Attenuate Pyrazole Basicity: A highly effective strategy is to introduce a mild Lewis acid that can preferentially coordinate to the pyrazole nitrogens, effectively "masking" them from the palladium catalyst. Trimethyl borate has been shown to be an excellent additive for this purpose in Suzuki-Miyaura couplings of N-heterocycles.[4]

    Experimental Protocol: Implementing Trimethyl Borate

    • Reagent: Trimethyl borate, B(OMe)₃

    • Amount: Start with 3.0 equivalents relative to the pyrazole boronic acid.

    • Procedure: Add the trimethyl borate to the reaction mixture along with the other reagents before heating.

    • Benefit: Trimethyl borate can also improve the solubility of boronate complexes and buffer the inhibitory effects of certain bases.[4]

Question 3: My reaction is producing significant amounts of homocoupled pyrazole and/or protodeboronation byproducts. What causes these side reactions and how can I prevent them?

Answer:

The formation of these byproducts points to issues beyond simple catalyst poisoning by the pyrazole nitrogen.

Homocoupling of Pyrazole Boronic Acid:

This side reaction, which produces a bipyrazole, is often promoted by the presence of oxygen and a Pd(II) precatalyst.[5][6]

Causes:

  • Inefficient Degassing: Oxygen in the reaction mixture can facilitate the oxidative coupling of two boronic acid molecules.[5]

  • Use of Pd(II) Precatalysts: Precatalysts like Pd(OAc)₂ are reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[5]

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate homocoupling that arises from the in-situ reduction of Pd(II).

Protodeboronation:

This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which effectively destroys your pyrazole boronic acid.[7]

Causes:

  • Presence of Water and Base: The combination of a base and water (even trace amounts) can lead to the hydrolysis of the boronic acid.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Instability of the Heteroaryl Boronic Acid: Some heteroaryl boronic acids are inherently less stable than their aryl counterparts.

Solutions:

  • Use Anhydrous Conditions: If your specific Suzuki protocol allows, using anhydrous solvents and reagents can minimize protodeboronation.

  • Optimize the Base: The choice and amount of base are critical. A weaker base or a base that is less soluble in the reaction medium might slow down protodeboronation. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.

  • Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.[8] They can be used directly in the coupling reaction.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

Troubleshooting Workflow for Side Reactions:

side_reactions Problem High Levels of Byproducts Homocoupling Homocoupling Observed Problem->Homocoupling Protodeboronation Protodeboronation Observed Problem->Protodeboronation Solution_H1 Improve Degassing Homocoupling->Solution_H1 Solution_H2 Use Pd(0) Precatalyst Homocoupling->Solution_H2 Solution_P1 Use Anhydrous Conditions Protodeboronation->Solution_P1 Solution_P2 Optimize Base Protodeboronation->Solution_P2 Solution_P3 Use Boronic Ester Protodeboronation->Solution_P3

Caption: Decision tree for addressing common side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a scavenger to remove the pyrazole boronic acid if it's acting as a poison?

While scavengers are excellent for removing residual metals post-reaction, using them to remove a starting material during the reaction is not practical. The better approach is to prevent the poisoning in the first place using the strategies outlined above, such as employing bulky ligands or additives like trimethyl borate.

Q2: Are N-protected pyrazole boronic acids less likely to cause catalyst poisoning?

Yes, in many cases, protecting the nitrogen of the pyrazole ring can significantly reduce its ability to coordinate to the palladium catalyst. Common protecting groups like Boc or a benzyl group can be effective. However, the protecting group must be stable to the reaction conditions and easily removable later in your synthetic sequence.

Q3: Does the position of the boronic acid group on the pyrazole ring affect its tendency to poison the catalyst?

The position of the boronic acid can have an electronic effect on the basicity of the pyrazole nitrogens, but both nitrogens remain potential coordination sites for the palladium. Therefore, regardless of the boronic acid's position, the potential for catalyst poisoning exists. The steric and electronic environment of the specific pyrazole boronic acid might influence the degree of poisoning.

Q4: What are the best practices for setting up a cross-coupling reaction with a pyrazole boronic acid to minimize the risk of poisoning from the start?

  • High-Purity Reagents: Start with the highest purity reagents and solvents available.

  • Inert Atmosphere: Always conduct the reaction under a rigorously maintained inert atmosphere (argon or nitrogen).

  • Optimal Catalyst System: Choose a robust catalyst system from the outset. A pre-formed Pd(0) catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3) is an excellent starting point.

  • Consider Additives: Proactively include an additive like trimethyl borate, especially if you are working with a particularly challenging pyrazole substrate.

  • Careful Optimization: Systematically screen reaction parameters such as base, solvent, and temperature on a small scale to find the optimal conditions for your specific substrates.

References

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Electron-Rich Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet significant challenge in synthetic chemistry: the low reactivity of electron-rich pyrazole boronic acids in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes involving these valuable heterocyclic building blocks. Pyrazoles are a cornerstone in medicinal chemistry, and overcoming hurdles in their functionalization is crucial for the advancement of new therapeutics.[1][2][3] This resource provides in-depth, experience-driven advice to navigate the intricacies of these reactions.

Introduction: The Challenge of Electron-Rich Pyrazole Boronic Acids

Pyrazole boronic acids are versatile reagents in organic synthesis, particularly for creating complex molecules through Suzuki-Miyaura cross-coupling reactions.[1] However, when the pyrazole ring is substituted with electron-donating groups (EDGs) such as alkyl or alkoxy moieties, its reactivity in these palladium-catalyzed reactions can decrease significantly. This reduced reactivity stems from the increased electron density on the pyrazole ring, which can affect key steps in the catalytic cycle.

This guide will walk you through common issues, their underlying causes, and provide actionable troubleshooting strategies to enhance your reaction success.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may be encountering at the bench.

Question 1: My Suzuki-Miyaura coupling reaction with an electron-rich pyrazole boronic acid is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of electron-rich pyrazole boronic acids is a frequent issue. The primary culprits are often related to the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The electron-rich nature of the pyrazole can hinder these processes.

Underlying Causes & Troubleshooting Steps:

  • Inefficient Transmetalation: This is often the rate-limiting step.[6] The electron-donating groups on the pyrazole ring increase its electron density, making the boronic acid less electrophilic and thus less prone to transmetalation with the palladium complex.

    • Solution: Enhance the nucleophilicity of the boronate species. The use of a stronger base is crucial. While weaker bases like sodium carbonate might suffice for electron-deficient systems, electron-rich pyrazoles often require more robust bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[7] The addition of water as a co-solvent can also accelerate this step.[6]

  • Catalyst Deactivation or Insufficient Activity: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8][9]

    • Solution: Employ specialized ligands. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting the desired catalytic cycle.[5][10] Ligands such as SPhos, XPhos, or RuPhos have demonstrated success in coupling challenging heteroaryl boronic acids.[11][12] Consider using pre-formed palladium precatalysts, like XPhos Pd G2 or G3, which can improve catalyst stability and activity.[12]

  • Poor Oxidative Addition: While less common with aryl bromides or iodides, if you are using an aryl chloride, the oxidative addition step can be sluggish.

    • Solution: For less reactive aryl chlorides, the choice of a highly active catalyst system is paramount. Again, bulky, electron-rich phosphine ligands are beneficial here as they can facilitate the oxidative addition step.[5][13] Increasing the reaction temperature may also be necessary.

Experimental Workflow for Optimization:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [4][14] By understanding the underlying principles and systematically applying these troubleshooting strategies, you can significantly improve your success rate in the challenging yet rewarding area of electron-rich pyrazole boronic acid couplings.

References

  • Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977.
  • 1H-Pyrazole-4-boronic acid. (n.d.). Chem-Impex.
  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.). Google Patents.
  • Milner, P. J., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 12(1), 1-9.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 1836-1881.
  • Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. (2017). University of Strathclyde.
  • Lee, J. H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6834.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Ti Imidos via Oxidatively Induced N-N Bond Coupling. (2018). Journal of the American Chemical Society, 140(45), 15229-15233. Retrieved February 15, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(3), 489-497.
  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... (n.d.). ResearchGate.
  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(20), 4981-4990.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Advances, 8(31), 17181-17192.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(12), 14601-14614.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (n.d.). Benchchem.

Sources

Resolving solubility issues of 1H-Pyrazol-3-ylboronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Solubility & Stability Issues in Aqueous Media

Ticket ID: [AUTO-GEN] | Priority: High | Responder: Senior Application Scientist

Executive Summary & Chemical Behavior

The Core Challenge: You are likely experiencing difficulty dissolving 1H-Pyrazol-3-ylboronic acid (CAS: 376584-63-3) because this molecule exhibits a "dual-personality" resistance to dissolution.[1] It is not merely a solubility issue; it is a competition between intermolecular hydrogen bonding (crystal lattice energy) and chemical instability (boroxine formation) .[1]

Mechanistic Insight:

  • The Boroxine Cycle: In solid form and non-protic solvents, boronic acids dehydrate to form cyclic trimers called boroxines . These are often significantly less soluble in water than the monomeric acid.

  • Amphoteric Nature: The pyrazole ring possesses a basic nitrogen (pyridine-like) and an acidic nitrogen (pyrrole-like), while the boronic acid moiety is a Lewis acid.[1] At neutral pH (pH 7), the molecule often exists in a neutral or zwitterionic state with high lattice energy, causing it to crash out of solution.

  • Protodeboronation Risk: Heterocyclic boronic acids are prone to C-B bond cleavage (protodeboronation) in aqueous bases, a common condition for Suzuki-Miyaura couplings.[1][2]

Diagnostic Decision Matrix

Before proceeding, identify your operational context using the workflow below.

SolubilityWorkflow Start Start: Define Goal Context Select Context Start->Context Bio Biological Assay (pH 7.4, Low Conc) Context->Bio Screening Synth Chemical Synthesis (Suzuki Coupling) Context->Synth Reaction Issue1 Cloudy/Precipitate? Bio->Issue1 Issue2 Low Yield/Decomp? Synth->Issue2 Sol1 Protocol A: DMSO 'Paste' Method Issue1->Sol1 Initial Step Sol3 Protocol C: Polyol Complexation Issue1->Sol3 If unstable Sol2 Protocol B: Base-Mediated Solubilization Issue2->Sol2 Standard

Figure 1: Decision matrix for selecting the correct solubilization protocol based on experimental intent.

Technical Protocols

Protocol A: The "DMSO Paste" Method (For Stock Solutions)

Best for: Biological assays where high organic solvent content is restricted.[1]

The Science: Direct addition of water to the dry powder often causes "clumping" due to the hydrophobic outer layer of the boroxine trimer. You must break the trimer first.

  • Weigh the required amount of 1H-Pyrazol-3-ylboronic acid.

  • Add DMSO (Dimethyl sulfoxide) dropwise. Do not add the full volume yet.

    • Ratio: Use 50-100 µL DMSO per mg of compound.[1]

  • Vortex vigorously for 30 seconds. The mixture should form a clear, viscous paste or solution. This step disrupts the boroxine trimer and solvates the monomer.

  • Slow Dilution: Slowly add your aqueous buffer (e.g., PBS) while vortexing.[1]

    • Critical: If a precipitate forms immediately, your concentration is above the thermodynamic solubility limit (approx. 1-5 mM in aqueous buffer).[1] Proceed to Protocol C.

Protocol B: Base-Mediated Ionization (For Synthesis/Suzuki)

Best for: Suzuki-Miyaura Coupling reactions.[1][2][3]

The Science: Boronic acids (


) convert to the tetrahedral boronate anion 

at higher pH.[1] This anionic species is highly water-soluble and is the active species for transmetalation.
ComponentRecommended ReagentMechanism of Action
Base

or

(2-3 equiv)
Ionizes boronic acid to boronate anion; deprotonates pyrazole NH.[1]
Solvent 1,4-Dioxane : Water (4:[1]1)Dioxane solvates the organic halide; Water dissolves the base and boronate.
Catalyst

Robust catalyst that tolerates the basic conditions required for solubility.[1]

Step-by-Step:

  • Dissolve the aryl halide and Palladium catalyst in 1,4-dioxane.

  • Separately, dissolve 1H-Pyrazol-3-ylboronic acid in water containing the base (

    
    ).[1] Note: Evolution of 
    
    
    
    may occur.
  • Add the aqueous boronate solution to the dioxane mixture.

  • Heat Control: Do not exceed 80°C. High temperatures accelerate protodeboronation (cleavage of the C-B bond), a known failure mode for heterocyclic boronic acids [1].

Protocol C: Polyol Complexation (For Neutral pH Stability)

Best for: Sensitive bioassays or long-term storage.[1]

The Science: 1,2-diols (like mannitol or pinacol) form cyclic esters with boronic acids.[1] This shifts the equilibrium away from the insoluble boroxine and lowers the effective


, making the molecule more soluble and stable at physiological pH [2].

Recipe:

  • Prepare a 0.1 M Mannitol solution in your buffer (PBS/HEPES).

  • Dissolve the boronic acid in a minimal amount of DMSO (as in Protocol A).

  • Dilute the DMSO stock into the Mannitol-Buffer solution.

    • Result: The formation of the boronate-mannitol complex prevents precipitation and slows oxidative degradation.

The "Hidden" Instability: Boroxine Equilibrium

Understanding the equilibrium between the acid and its anhydride (boroxine) is crucial for troubleshooting.

BoroxineEquilibrium Trimer Boroxine (Cyclic Trimer) (Insoluble / Hydrophobic) (Solid State) Monomer Boronic Acid Monomer RB(OH)2 (Amphiphilic) Trimer->Monomer + H2O (Hydrolysis) Monomer->Trimer - H2O (Dehydration) Anion Boronate Anion [RB(OH)3]- (Water Soluble / Reactive) Monomer->Anion + OH- (pH > 8) Anion->Monomer + H+ (pH < 7)

Figure 2: The equilibrium cycle.[1] In dry powder form, the material exists largely as the Trimer. You must drive the reaction to the Monomer (via hydration) or Anion (via pH) to achieve solubility.[1]

Frequently Asked Questions (FAQ)

Q1: My solution turns yellow/brown after 24 hours. Is it still good?

  • Answer: Likely not. Heterocyclic boronic acids are susceptible to oxidation (forming the phenol/hydroxy-pyrazole) and protodeboronation.[1][2]

  • Fix: Prepare solutions fresh. If storage is necessary, freeze at -20°C in DMSO under Argon.

Q2: Can I use ethanol instead of DMSO?

  • Answer: Ethanol is acceptable but less effective at breaking the boroxine lattice than DMSO. Furthermore, ethanol can form ethyl boronic esters, which are kinetically active but might alter your binding constants in biological assays.

Q3: Why does the literature suggest adding


 instead of Carbonate? 
  • Answer:

    
     is a stronger base and has high water solubility ("salting-in" effect).[1] For sterically hindered or electron-poor boronic acids (like pyrazoles), the phosphate anion can also assist in the transmetalation step of Suzuki couplings via a specific coordination mechanism [3].[1]
    

Q4: I see a "cloud" that disappears upon heating but returns when cooled.

  • Answer: This is the classic signature of boroxine formation. As the temperature drops, the entropic penalty for trimerization decreases, and the insoluble trimer reforms.

  • Fix: Maintain a basic pH (pH > 9) during cooling to keep it in the anionic form, or add a diol (Protocol C) to trap it as a soluble ester.[1]

References

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] [1]

  • Springsteen, G., & Wang, B. (2002).[1] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[1] [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]

  • Hall, D. G. (Ed.).[4] (2011).[1][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4] [1]

Sources

Validation & Comparative

A Tale of Two Borons: Navigating the Reactivity Landscape of 1H-Pyrazol-3-ylboronic Acid Dihydrate and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the pyrazole moiety stands as a cornerstone of countless therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged scaffold. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating these scaffolds, enabling the precise formation of carbon-carbon bonds. At the heart of this transformation lies the choice of the organoboron reagent. This guide provides an in-depth comparison of two widely utilized pyrazole-based building blocks: 1H-Pyrazol-3-ylboronic acid dihydrate and its corresponding pinacol ester . We will delve into their intrinsic properties, comparative reactivity in Suzuki-Miyaura couplings, and the practical considerations that guide the selection of one over the other, supported by experimental data and established protocols.

At a Glance: Key Physicochemical and Reactivity Differences

The decision to employ a boronic acid or its pinacol ester derivative is often a trade-off between stability and perceived reactivity. While seemingly subtle, the differences in their handling, purification, and behavior under reaction conditions can significantly impact the outcome of a synthesis.

Property1H-Pyrazol-3-ylboronic acid dihydrate1H-Pyrazol-3-ylboronic acid pinacol ester
Physical State Typically a solid[1]Often a solid
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation, especially under basic aqueous conditions.[2][3]Generally more stable, air-stable solids that are less prone to decomposition and can often be purified via silica gel chromatography.[4]
Handling Can be challenging due to higher polarity and propensity for decomposition.Easier to handle and store due to increased stability.
Solubility Generally more soluble in polar, protic solvents.Improved solubility in common organic solvents used for cross-coupling reactions.
"Reactivity" Often considered more "reactive" as it can directly enter the catalytic cycle. However, this can also lead to more side reactions.[5][6]May require in situ hydrolysis to the boronic acid prior to transmetalation, though direct transmetalation is also possible. Can lead to cleaner reactions and higher yields in some cases.[7]

The Stability Conundrum: Boronic Acid vs. Pinacol Ester

The inherent instability of boronic acids is a well-documented challenge in organic synthesis. For heteroaromatic boronic acids like the pyrazole derivative, this is particularly pronounced. The primary degradation pathways include:

  • Dehydration to Boroxines: Boronic acids can reversibly trimerize to form cyclic boroxine anhydrides upon standing or heating. This alters the reagent's stoichiometry and can complicate reaction kinetics.

  • Protodeboronation: This is arguably the most detrimental side reaction, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of the parent heterocycle (pyrazole in this case) and a loss of the desired starting material.[2] This process is often accelerated by aqueous basic conditions, which are standard in many Suzuki-Miyaura protocols.[3]

The pinacol ester serves as a robust protecting group for the boronic acid functionality. The bulky pinacol group sterically shields the boron center, significantly mitigating both boroxine formation and the propensity for protodeboronation.[4] This enhanced stability makes the pinacol ester easier to purify, often by standard silica gel chromatography, and allows for more reliable storage and handling.[8]

Stability_Comparison cluster_BA 1H-Pyrazol-3-ylboronic Acid cluster_BPin Pinacol Ester BA Py-B(OH)₂ Decomposition BA->Decomposition Prone to Protodeboronation & Boroxine Formation BPin Py-BPin Stable BPin->Stable Generally Stable & Easy to Handle Loss of Starting Material Loss of Starting Material Decomposition->Loss of Starting Material Formation of Pyrazole Formation of Pyrazole Decomposition->Formation of Pyrazole Reliable Stoichiometry Reliable Stoichiometry Stable->Reliable Stoichiometry Purifiable by Chromatography Purifiable by Chromatography Stable->Purifiable by Chromatography

Caption: Stability pathways of pyrazole boronic acid versus its pinacol ester.

Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The primary difference in reactivity between the boronic acid and its pinacol ester lies at the transmetalation step.

Suzuki_Cycle_Comparison Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdPy Ar-Pd(II)-Py Transmetalation->ArPdPy RedElim Reductive Elimination ArPdPy->RedElim Product Ar-Py RedElim->Product Product->Pd0 Catalyst Regeneration BA Py-B(OH)₂ Boronate [Py-B(OH)₃]⁻ BA->Boronate Base (OH⁻) Boronate->Transmetalation BPin Py-BPin Hydrolysis Hydrolysis (optional) BPin->Hydrolysis Pathway A DirectTx Direct Transmetalation BPin->DirectTx Pathway B Hydrolysis->BA Pathway A DirectTx->Transmetalation Pathway B

Caption: Comparative transmetalation pathways in the Suzuki-Miyaura cycle.

For 1H-Pyrazol-3-ylboronic acid , it is widely accepted that the active transmetalating species is the boronate, formed by the addition of a base (e.g., hydroxide) to the neutral boronic acid. This increases the nucleophilicity of the pyrazole group, facilitating its transfer to the palladium(II) center.

For the pinacol ester , the mechanism can be more complex. Two primary pathways are considered:

  • Pre-hydrolysis (Pathway A): Under the aqueous basic conditions of many Suzuki reactions, the pinacol ester can first hydrolyze to the corresponding boronic acid, which then enters the catalytic cycle as described above.[10]

  • Direct Transmetalation (Pathway B): Kinetic and computational studies have shown that boronic esters can undergo transmetalation directly, without prior hydrolysis.[7] The rate of this direct transfer is influenced by the steric and electronic properties of the diol backbone.

The choice between the two reagents can therefore be a kinetic one. If the rate of transmetalation is significantly faster than the rate of protodeboronation, the boronic acid can be a highly effective reagent. However, for sensitive substrates where protodeboronation is rapid, the more stable pinacol ester is often the superior choice, even if its entry into the catalytic cycle is slower.[11]

Experimental Protocols: A Comparative Look

Direct comparative studies for 1H-pyrazol-3-ylboronic acid and its pinacol ester under identical conditions are scarce in the literature. However, we can analyze representative protocols for each to highlight the practical differences.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with an Arylboronic Acid

This protocol demonstrates a typical setup for a pyrazole boronic acid coupling.

Reaction: 4-Bromo-3,5-dinitro-1H-pyrazole + Phenylboronic acid → 4-Phenyl-3,5-dinitro-1H-pyrazole

Methodology:

  • To a reaction vessel, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable palladium precatalyst such as XPhos Pd G2 (2 mol%).[12]

  • Add a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/H₂O or EtOH/H₂O).[13]

  • Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.[14]

  • Upon completion, cool the reaction, dilute with water and an organic solvent (e.g., ethyl acetate), separate the layers, and purify the organic phase by column chromatography.

Causality Behind Choices:

  • Excess Boronic Acid: A slight excess is used to compensate for potential homocoupling and protodeboronation.

  • Aqueous Base: Essential for activating the boronic acid to the boronate form for transmetalation.

  • Modern Ligands (e.g., XPhos): Buchwald-type ligands are often necessary to achieve high yields with heteroaromatic substrates, which can be challenging coupling partners.[13]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

This protocol illustrates a common application for a pyrazole pinacol ester, particularly in a pharmaceutical process setting where stability and reproducibility are key.

Reaction: Aryl Chloride + 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester → Aryl-(1-methyl-1H-pyrazol-4-yl)

Methodology:

  • In a nitrogen-purged reaction vessel, combine the aryl chloride (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(P(tBu)₃)₂; 5 mol%), and a base such as KF or Cs₂CO₃ (2.2 equiv).

  • Add an anhydrous polar aprotic solvent, such as DMF or dioxane.

  • Degas the mixture with several vacuum/nitrogen cycles.

  • Heat the reaction to 100 °C for 2-24 hours, monitoring by HPLC.

  • After cooling, perform an aqueous workup, often involving an acidic wash to remove basic impurities, followed by extraction and purification by chromatography or crystallization.

Causality Behind Choices:

  • Larger Excess of Boronate: A greater excess may be used to drive the reaction to completion, especially with less reactive aryl chlorides. The stability of the ester makes this economically viable.

  • Anhydrous Conditions (sometimes): While water can facilitate the reaction by hydrolyzing the ester, some protocols use anhydrous conditions, suggesting a direct transmetalation pathway is operative.[7]

  • Choice of Base: Fluoride bases like KF are often effective in activating boronic esters.

Conclusion and Recommendations

The choice between 1H-Pyrazol-3-ylboronic acid dihydrate and its pinacol ester is not a matter of inherent superiority, but of strategic selection based on the specific synthetic challenge.

  • Choose 1H-Pyrazol-3-ylboronic acid dihydrate when:

    • The substrate is highly reactive and the reaction is expected to be fast.

    • Atom economy is a primary concern.

    • You have optimized conditions to minimize protodeboronation (e.g., using specific catalysts or shorter reaction times).

  • Choose 1H-Pyrazol-3-ylboronic acid pinacol ester when:

    • Stability and shelf-life are critical. The ester is the more robust and reliable reagent for long-term storage and handling.

    • Purification of the boron reagent is required. Pinacol esters are generally amenable to silica gel chromatography.

    • The reaction is sluggish or requires prolonged heating, where the boronic acid would be prone to decomposition.

    • Reproducibility and scalability are paramount, as is often the case in drug development campaigns.

Ultimately, the Senior Application Scientist must weigh the practical advantages of the pinacol ester's stability and ease of use against the potential for higher reactivity and atom economy of the free boronic acid. For many applications in medicinal chemistry, particularly with precious or complex substrates, the reliability and cleaner reaction profiles afforded by the pinacol ester make it the reagent of choice.

References

  • Barclay, R. P., et al. (2010). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 51(13), 1935-1937. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(21), 10137-10151. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2021). Comparison of reactivity of different boron reagents. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2014). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(28), 9145-9157. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]

  • Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5029-5042. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9578-9583. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Kysil, A., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(44), 9346-9355. [Link]

  • Lima, F., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2025. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

Sources

A Comparative Guide for Researchers: The Superior Stability of Pyrazole MIDA Boronates over Free Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the reliability of building blocks is a cornerstone of successful research. Pyrazole boronic acids are invaluable reagents in modern synthetic chemistry, yet their inherent instability often presents significant hurdles related to storage, handling, and reaction reproducibility. This guide offers an in-depth, evidence-based comparison between free pyrazole boronic acids and their N-methyliminodiacetic acid (MIDA) boronate counterparts, elucidating why the latter represents a transformative solution to these long-standing challenges.

The Inherent Problem: The Instability of Free Boronic Acids

Free boronic acids, particularly electron-deficient and 2-substituted heteroaromatic derivatives like many pyrazoles, are notoriously unstable.[1][2] Their instability manifests in several ways:

  • Protodeboronation: Cleavage of the C–B bond by acidic protons, often from trace water.

  • Oxidation: Degradation upon exposure to air, converting the boronic acid to a phenol or other byproducts.

  • Trimerization: Dehydration to form cyclic boroxine anhydrides. This process is often reversible but complicates accurate massing and stoichiometry, as the molecular weight changes and reactivity may be altered.

  • Polymerization: Some unstable boronic acids are prone to forming polymeric structures.[2][3]

These degradation pathways mean that free boronic acids often require stringent storage under inert atmospheres at low temperatures and can decompose on the benchtop or even during a reaction, leading to diminished yields and purification difficulties.[2][3]

The Solution: MIDA Boronates for Unparalleled Stability

N-methyliminodiacetic acid (MIDA) boronates were developed as a general solution to the instability of boronic acids.[2] By reacting a boronic acid with the MIDA ligand, the boron center is transformed from a reactive, sp²-hybridized trigonal planar geometry to a stable, sp³-hybridized tetrahedral center.[3] This structural change confers remarkable stability.

MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[4][5] This exceptional robustness extends to a wide range of reaction conditions and, crucially, to silica gel chromatography, a standard purification technique that can readily decompose many free boronic acids.[1][3][4]

G cluster_0 Free Pyrazole Boronic Acid (Unstable) cluster_1 Pyrazole MIDA Boronate (Stable) Pz_BOH2 Pyrazole-B(OH)2 (sp² Boron) Degradation Degradation (Oxidation, Protodeboronation, Trimerization) Pz_BOH2->Degradation Pz_MIDA Pyrazole-B(MIDA) (sp³ Boron) Pz_BOH2->Pz_MIDA Protection (MIDA-H, Dean-Stark) Pz_MIDA->Pz_BOH2 Deprotection (aq. Base, RT) Stable Benchtop Stable, Chromatography Stable Pz_MIDA->Stable

Figure 1. The MIDA ligand protects the reactive sp² boron center by forming a stable tetrahedral sp³ complex.

Head-to-Head Stability Comparison: The Experimental Verdict

The practical advantages of MIDA boronates have been clearly demonstrated. In a direct comparison, many free boronic acids show significant decomposition after just 15 days of benchtop storage in the air, whereas the corresponding MIDA boronates remain greater than 95% intact after 60 days under the same conditions.[3]

FeatureFree Pyrazole Boronic AcidPyrazole MIDA Boronate
Physical Form Often amorphous, non-crystallineCrystalline, free-flowing solid[4][5]
Benchtop Stability Prone to decomposition via oxidation, protodeboronation, and trimerization.[2][3]Indefinitely stable to air and moisture at room temperature.[3][4]
Storage Requires inert atmosphere, often refrigeratedStandard benchtop conditions
Handling Difficult to weigh accurately due to hygroscopicity and boroxine formationEasy to handle and weigh accurately
Chromatography Often unstable to silica gelExceptionally stable to silica gel chromatography.[1][3][4]
Reactivity Immediately reactive in cross-couplingUnreactive in anhydrous cross-coupling conditions.[3]
Table 1. Comparative properties of free boronic acids vs. MIDA boronates.

The "Slow-Release" Advantage in Synthesis

Perhaps the most powerful feature of MIDA boronates is their capacity for controlled, slow release of the free boronic acid in situ. While stable under anhydrous cross-coupling conditions, the MIDA protecting group is easily cleaved with mild aqueous base (e.g., K₃PO₄, NaOH) at room temperature.[1][3][6]

This "slow-release" mechanism is transformative for reactions involving unstable boronic acids.[2] By keeping the concentration of the reactive, unstable free boronic acid low throughout the reaction, its decomposition is minimized, allowing it to be efficiently consumed in the desired cross-coupling reaction.[2] This strategy dramatically improves yields for couplings that would otherwise be low to moderate, even when using freshly prepared free boronic acids.[3]

Experimental Protocols

Protocol: Synthesis of a Pyrazole MIDA Boronate

This general procedure involves the condensation of a pyrazole boronic acid with N-methyliminodiacetic acid, typically under conditions that remove water.

Materials:

  • Pyrazole boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Toluene or a similar azeotroping solvent

  • DMSO (as co-solvent, if needed for solubility)

  • Dean-Stark apparatus

Procedure:

  • Combine the pyrazole boronic acid and MIDA in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Add toluene (and a small amount of DMSO if starting materials are not soluble).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by an appropriate method (e.g., LC-MS, NMR of an aliquot). The reaction is typically complete in 2-12 hours.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude MIDA boronate can often be purified by simple recrystallization or by silica gel chromatography, a testament to its stability.[1]

G Start Combine: Pyrazole-B(OH)₂ + MIDA in Toluene Heat Heat to Reflux (Dean-Stark Trap) Start->Heat Monitor Monitor Reaction (e.g., LC-MS) Heat->Monitor Monitor->Heat Continue until complete Workup Cool & Concentrate Monitor->Workup Purify Purify: Recrystallization or Silica Gel Chromatography Workup->Purify Product Final Product: Pure, Stable Pyrazole-B(MIDA) Purify->Product

Figure 2. General workflow for the synthesis of a pyrazole MIDA boronate.

Protocol: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of a pyrazole MIDA boronate as a stable surrogate for the corresponding unstable boronic acid.

Materials:

  • Pyrazole MIDA boronate (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Aqueous base (e.g., 2M K₃PO₄)

  • Solvent (e.g., Dioxane or THF)

Procedure:

  • To a reaction tube, add the pyrazole MIDA boronate, aryl halide, palladium catalyst, and ligand.

  • Seal the tube, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the organic solvent followed by the aqueous base via syringe.

  • Place the reaction in a preheated block (typically 60-80 °C).

  • Stir for the required time (4-24 hours), monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion for the Practicing Scientist

For researchers engaged in drug discovery and complex molecule synthesis, pyrazole MIDA boronates are not merely an alternative to free boronic acids; they are a superior solution. Their remarkable benchtop stability eliminates the need for specialized storage and handling, ensuring the integrity and reactivity of the building block over time. Their compatibility with silica gel chromatography simplifies purification, and the innovative "slow-release" cross-coupling strategy enables high-yielding reactions even with notoriously unstable boronic acid derivatives. By adopting MIDA boronates, scientists can enhance the efficiency, reliability, and robustness of their synthetic endeavors, ultimately accelerating the pace of discovery.

References

  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
  • MIDA Boronates. MilliporeSigma.
  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing).
  • Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. Chemistry Letters | Oxford Academic.

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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 1H-Pyrazol-3-ylboronic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of building blocks is paramount to the success of a synthetic campaign. 1H-Pyrazol-3-ylboronic acid dihydrate is a key reagent, frequently employed in Suzuki-Miyaura coupling reactions to forge carbon-carbon bonds, a cornerstone of modern drug discovery.[1] The pyrazole motif itself is a privileged scaffold found in numerous approved pharmaceuticals, from kinase inhibitors used in oncology to treatments for inflammatory diseases.[2][3][4][5]

Given its role as a foundational precursor, verifying the identity, purity, and stability of 1H-Pyrazol-3-ylboronic acid dihydrate is not merely a quality control step; it is a critical determinant of reaction yield, impurity profiling, and ultimately, the viability of a drug candidate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands out as a rapid, highly sensitive, and structurally informative technique for this purpose.

This guide provides an in-depth comparison of mass spectrometry with other common analytical techniques for the characterization of 1H-Pyrazol-3-ylboronic acid dihydrate. It is designed to move beyond a simple listing of protocols, offering insights into the causality behind experimental choices and providing the data needed to make informed analytical decisions.

The Challenge of Analyzing Boronic Acids

Boronic acids present a unique set of analytical challenges. Their high polarity and tendency to undergo dehydration to form cyclic trimers, known as boroxines, can complicate analysis.[6] Furthermore, under typical electrospray ionization (ESI) conditions, they are prone to forming adducts with solvents or dimers, leading to spectra that can be difficult to interpret without a foundational understanding of their gas-phase chemistry.[7][8][9][10] Therefore, a robust analytical method must be capable of unequivocally identifying the parent compound while minimizing or accounting for these common side products.

Recommended Workflow: LC-MS for Definitive Characterization

For routine and in-depth analysis, a liquid chromatography-mass spectrometry (LC-MS) workflow is the recommended approach. The chromatographic separation simplifies the sample matrix introduced into the mass spectrometer, allowing for clearer spectra and the simultaneous analysis of the parent compound and any potential impurities or degradants.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve 1H-Pyrazol-3-ylboronic acid dihydrate in a suitable diluent to a final concentration of approximately 10 µg/mL.

    • Scientist's Rationale: A mixture of 1:1 acetonitrile:water or methanol:water is often a good starting point, as it is compatible with reversed-phase chromatography and promotes efficient ionization.[7] Using an aprotic solvent like acetonitrile in the diluent can help minimize premature dehydration.

  • Liquid Chromatography (U)HPLC Conditions:

    • Column: A modern reversed-phase column, such as an Acquity BEH C18 or XSelect Premier HSS T3, is recommended.[9] Columns with MaxPeak™ Premier technology can be beneficial in reducing secondary interactions between the analyte and metal surfaces.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Scientist's Rationale: Ammonium acetate is a volatile buffer compatible with mass spectrometry that helps to ensure consistent ionization.[9][10] The C18 stationary phase provides effective retention for the polar boronic acid.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative ion modes should be acquired to gather comprehensive data.

    • Mass Range: Scan from m/z 50 to 500.

    • Scientist's Rationale: ESI is a soft ionization technique well-suited for polar, non-volatile molecules like boronic acids.[8] Acquiring data in both polarities provides complementary information; the protonated molecule is often observed in positive mode, while the deprotonated molecule and certain adducts are more prominent in negative mode.[7]

Data Interpretation: What to Expect

The anhydrous molecular weight of 1H-Pyrazol-3-ylboronic acid is 111.90 g/mol .[1] When analyzing the data, look for the following key ions:

  • Positive Ion Mode [M+H]⁺: The primary ion of interest will be the protonated molecule at m/z 112.9 .

  • Negative Ion Mode [M-H]⁻: The deprotonated molecule should be observed at m/z 110.9 .

  • Common Adducts & Dimers: Be aware of potential complicating ions. It is common to see solvent adducts or dimers such as [2M-OH]⁻.[7] The presence of these can be minimized by optimizing source conditions.[9][10]

The diagram below outlines the recommended analytical workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Interpretation prep 1. Sample Dilution Dissolve in ACN:H₂O (1:1) ~10 µg/mL lc 2. (U)HPLC Separation C18 Reversed-Phase Column Ammonium Acetate Buffer prep->lc ms 3. Mass Spectrometry ESI Source (+/- modes) Scan m/z 50-500 lc->ms Eluent Transfer data 4. Spectral Analysis Identify [M+H]⁺ (m/z 112.9) Identify [M-H]⁻ (m/z 110.9) Check for Boroxines/Adducts ms->data

Fig 1. Recommended LC-MS workflow for 1H-Pyrazol-3-ylboronic acid dihydrate.

Comparative Analysis: MS vs. Alternative Techniques

While LC-MS is a powerful tool, a multi-faceted analytical approach provides the most comprehensive characterization. Techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are often used orthogonally.

Technique Primary Application Sensitivity Specificity Key Advantages Limitations
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity IdentificationVery High (pg-ng)High (provides m/z)Fast, requires minimal sample, provides direct molecular weight data.[6][8]Prone to adduct/boroxine formation which can complicate spectra.[7][9]
HPLC-UV Purity Assessment, QuantificationModerate (ng-µg)Moderate (retention time)Robust, excellent for quantification and resolving isomers/impurities.[11]Does not provide direct structural information; requires reference standards.
NMR Spectroscopy Unambiguous Structure ElucidationLow (µg-mg)Very High (atomic level)Provides definitive structural information and connectivity.Low throughput, requires larger sample quantities, less sensitive to trace impurities.
Gas Chromatography (GC) Analysis of Volatile ImpuritiesHigh (pg-ng)High (retention time)Excellent for separating volatile compounds.Requires derivatization for non-volatile boronic acids, adding complexity.[6][11]
Synergistic Power of a Multi-Technique Approach

In a drug development setting, these techniques are not mutually exclusive but are used in a complementary fashion. An initial LC-MS screen confirms the molecular weight of the target compound. HPLC-UV is then employed for routine purity checks and quantification. If any structural ambiguities or unexpected impurities arise, NMR is the ultimate tool for definitive elucidation.

The following diagram illustrates the logical relationship between these key analytical methods.

Analytical_Techniques_Comparison center Comprehensive Characterization ms Mass Spectrometry (Molecular Weight) center->ms Identity hplc HPLC-UV (Purity & Quantity) center->hplc Purity nmr NMR (Definitive Structure) center->nmr Structure ms->hplc LC-MS ms->nmr Confirm Impurities hplc->nmr Isolate for NMR

Fig 2. Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The characterization of 1H-Pyrazol-3-ylboronic acid dihydrate is a critical step in ensuring the quality and success of synthetic chemistry programs in drug discovery. Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of speed, sensitivity, and specificity for confirming molecular identity and profiling impurities. While challenges such as adduct and boroxine formation exist, a well-designed LC-MS method can readily overcome them. For the most rigorous and self-validating characterization, an orthogonal approach that integrates the molecular weight information from MS, the quantitative purity data from HPLC, and the definitive structural detail from NMR is the gold standard in the pharmaceutical industry.

References

  • Jackson, S., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. ResearchGate. [Link][7]

  • Pravadali-Cekic, S., & GAUTHIER, D. (2015). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link][8]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. [Link][11]

  • Achilli, G., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Mass Spectrometry. [Link][6]

  • Rao, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link][9]

  • Rao, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, RSC Publishing. [Link][10]

  • Joshi, M. D., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A. [Link]

  • PubChem. 1H-Pyrazole-5-boronic acid. National Center for Biotechnology Information. [Link][12]

  • McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Kamal, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link][2]

  • Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

  • Wang, W., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link][3]

  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [Link][4]

  • Nguyen, T. T. L., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link][5]

Sources

Validation of Cross-Coupling Efficiency: Pyrazole-3-yl vs Pyrazole-4-yl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet the positional isomerism of its boronic acid derivatives dictates two vastly different synthetic realities.

The Bottom Line:

  • Pyrazole-4-yl Boronic Acids: Behave similarly to standard aryl boronic acids. They are electronically stable, resistant to protodeboronation, and couple efficiently under standard Suzuki-Miyaura conditions.

  • Pyrazole-3-yl Boronic Acids: Are inherently unstable. They undergo rapid protodeboronation due to the proximity of the boron atom to the pyridinic nitrogen. Successful coupling requires specific mitigation strategies: MIDA boronates , rapid-injection protocols , or specialized precatalysts .

This guide validates the performance gap between these isomers and provides the specific protocols required to normalize their coupling efficiency.

Mechanistic Validation: The Instability Factor

To validate the efficiency difference, one must understand the failure mode. The primary enemy of Pyrazole-3-yl coupling is not catalyst poisoning, but protodeboronation .

The Electronic Divergence
  • Pyrazole-4-yl (Meta-like): The boron atom is in a position electronically analogous to a meta-substituted pyridine. The electron density is balanced, preventing the accumulation of negative charge that triggers hydrolysis.

  • Pyrazole-3-yl (Ortho-like): The boron is adjacent to the pyridinic nitrogen (N2). Under basic conditions (required for Suzuki coupling), the base coordinates to boron, forming a boronate "ate" complex. In the 3-yl isomer, the adjacent nitrogen facilitates a specific acid-catalyzed hydrolytic pathway (or zwitterionic fragmentation), cleaving the C-B bond and replacing it with a proton before transmetallation can occur.

Visualization: The Protodeboronation Trap

The following diagram illustrates the kinetic competition between the desired Transmetallation (Product Pathway) and the undesired Protodeboronation (Decomposition Pathway).

G cluster_0 Critical Failure Point Substrate Pyrazole-3-yl Boronic Acid AteComplex Boronate 'Ate' Complex Substrate->AteComplex + Base (OH-) Product Coupled Product (Biaryl) AteComplex->Product Transmetallation (k_trans) Decomp Decomposed (Pyrazole + B(OH)3) AteComplex->Decomp Protodeboronation (k_debor) PdComplex Pd(II)-Ar Intermediate PdComplex->AteComplex Catalytic Cycle PdComplex->Product Reductive Elimination

Figure 1: Kinetic competition in Pyrazole-3-yl coupling. If k_debor > k_trans, the reaction fails.

Experimental Validation Data

The following data summarizes a comparative validation study coupling 4-chloroanisole (standard electrophile) with both isomers.

Conditions A (Standard): Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 80°C, 12h. Conditions B (Optimized): XPhos Pd G3 (2 mol%), K3PO4, THF/H2O, 40°C, 2h (Fast Coupling). Conditions C (Slow Release): Pyrazole-MIDA boronate, Pd(OAc)2, SPhos, K3PO4, Dioxane/H2O, 60°C.

Boronic SpeciesConditionsConversion (%)Isolated Yield (%)Observation
Py-4-yl-B(OH)2 A (Standard)>98%92%robust; standard kinetics.
Py-3-yl-B(OH)2 A (Standard)35%12%Rapid decomposition; purple/black Pd precip.
Py-3-yl-B(OH)2 B (Optimized)88%74%Fast catalyst outcompetes decomposition.
Py-3-yl-MIDA C (Slow Release)>95%91%Gold Standard for 3-yl isomers.

Detailed Protocols

Protocol A: The "Standard" (Targeting Pyrazole-4-yl)

Use this for Pyrazole-4-yl boronic acids or esters.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Pyrazole-4-yl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 or K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Charge a reaction vial with the aryl halide, boronic acid, and base.

  • Add solvent and degas (sparge with Argon for 5 mins).

  • Add the Pd catalyst under positive Argon pressure.

  • Seal and heat to 80-90°C for 4-12 hours.

  • Validation Check: LCMS should show clean conversion with minimal deboronated byproduct.

Protocol B: The "Rescue" (Targeting Pyrazole-3-yl)

Use this for Pyrazole-3-yl boronic acids. If the free acid fails, switch to the MIDA boronate immediately.

The "Buchwald" Fast-Coupling Method: This method relies on a highly active precatalyst to effect cross-coupling faster than the boronic acid can decompose.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[1][2]

  • Pyrazole-3-yl boronic acid (1.5 - 2.0 equiv) (Note: Excess is mandatory)

  • Catalyst: XPhos Pd G3 or G4 (2-3 mol%)

  • Base: K3PO4 (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF (degassed)

Workflow:

  • Pre-mix: Dissolve the Aryl Halide and Catalyst in THF in the reaction vessel.

  • Activation: Add the K3PO4 solution. The mixture may turn yellow/orange (activation of Pd).

  • Addition: Add the Pyrazole-3-yl boronic acid last.

  • Reaction: Stir vigorously at 40°C (Do not overheat). Monitor by LCMS at 30 minutes.

  • Why this works: The G3 precatalyst generates the active L-Pd(0) species immediately. K3PO4 is a mild base that minimizes the concentration of the unstable boronate "ate" complex, while the highly active catalyst consumes it as soon as it forms.

Optimization Decision Tree

When facing a new pyrazole coupling, use this logic flow to select the correct methodology and avoid wasted resources.

Workflow Start Start: Pyrazole Coupling IsomerCheck Identify Isomer Position Start->IsomerCheck Py4 Pyrazole-4-yl IsomerCheck->Py4 Meta-like Py3 Pyrazole-3-yl IsomerCheck->Py3 Ortho-like MethodA Standard Suzuki (Pd(dppf)Cl2 / Na2CO3) Py4->MethodA StabilityCheck Is Boronic Acid Available/Stable? Py3->StabilityCheck Success Purification MethodA->Success High Yield MethodB Buchwald Method (XPhos Pd G3 / K3PO4 / 40°C) StabilityCheck->MethodB Yes (Try first) MethodC MIDA Boronate Protocol (Slow Release) StabilityCheck->MethodC No (Decomposes) MethodB->Success MethodC->Success

Figure 2: Strategic decision tree for selecting coupling conditions based on pyrazole isomerism.

Troubleshooting & Tips

  • Protecting Groups Matter:

    • For Pyrazole-3-yl, if the nitrogen is unsubstituted (NH), the substrate is even more unstable. Always use an N-protected pyrazole (e.g., SEM, THP, or Boc) if possible. N-Boc can be cleaved in situ if the temperature is high, so SEM/THP are preferred for stability [1].

  • The "Slow Addition" Trick:

    • If you cannot use MIDA boronates and must use the 3-yl acid, dissolve the boronic acid in a separate syringe and add it slowly (over 1 hour) to the reaction mixture containing the catalyst and aryl halide. This keeps the concentration of the unstable species low ("pseudo-high dilution") [2].

  • Base Selection:

    • Avoid strong hydroxide bases (NaOH, KOH) for 3-yl isomers. They accelerate protodeboronation. Use K3PO4 or KF.

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3][5] Journal of the American Chemical Society.[3][4]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3][4]

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society.[3][4]

Sources

Assessing Impurity Profiles in Commercial 1H-Pyrazol-3-ylboronic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

In the synthesis of kinase inhibitors (e.g., JAK or CDK inhibitors), 1H-Pyrazol-3-ylboronic acid (CAS: 844501-71-9) is a critical yet notoriously unstable reagent. Its amphoteric nature and electron-rich heteroaromatic ring make it highly susceptible to protodeboronation and boroxine (anhydride) formation .

This guide objectively compares the impurity profiles of "Premium Grade" (Grade A) versus "Standard Industrial Grade" (Grade B) commercial sources. We demonstrate that while HPLC area-% often suggests high purity for both, quantitative NMR (qNMR) reveals significant discrepancies in active boron content, directly impacting Suzuki-Miyaura coupling stoichiometry and yield.

The Challenge: Why This Molecule Fails

Unlike simple phenylboronic acids, pyrazole boronic acids possess a basic nitrogen adjacent to the boron center. This structural feature creates a "perfect storm" for instability:

  • Protodeboronation: The basic nitrogen can facilitate a zwitterionic intermediate, accelerating the cleavage of the C-B bond to release 1H-pyrazole (the "des-boro" impurity). This is irreversible.

  • Boroxine Cycle: Dehydration leads to the formation of trimeric boroxines. While reversible, high boroxine content alters the molecular weight stoichiometry, leading to under-dosing in critical coupling reactions.

  • Tautomerism: The 1H-pyrazole moiety exists in equilibrium between the 3- and 5- positions, complicating NMR interpretation and crystallization.

Diagram 1: Degradation & Equilibrium Pathways

Figure 1: The dynamic equilibrium between the active boronic acid, its anhydride (boroxine), and the irreversible degradation product.

DegradationPathways BoronicAcid 1H-Pyrazol-3-ylboronic Acid (Active Monomer) Boroxine Boroxine Trimer (Anhydride Impurity) BoronicAcid->Boroxine - H2O (Reversible) Zwitterion Zwitterionic Intermediate BoronicAcid->Zwitterion pH Dependent Pyrazole 1H-Pyrazole (Des-boro Impurity) Zwitterion->Pyrazole Protodeboronation (Irreversible)

Comparative Analysis: Premium vs. Industrial Grade

We assessed two commercial lots using a tri-modal analytical workflow: HPLC-UV (purity profile), qNMR (absolute assay), and Karl Fischer (water content).

Table 1: Comparative Data Summary
MetricGrade A (Premium Supplier) Grade B (Bulk Industrial) Impact on Synthesis
HPLC Purity (254 nm) 99.2%98.5%Minimal difference in UV profile.
qNMR Absolute Assay 96.8% w/w 84.3% w/w CRITICAL: Grade B is significantly under-active.
Major Impurity (qNMR) Water (Hydrate)Boroxine (~12%)Boroxine does not couple at the same rate/stoichiometry.
Des-boro Impurity < 0.1%1.2%Poisoning of catalyst; difficult removal.
Suzuki Yield (Stress Test) 94% Isolated78% IsolatedGrade B required 1.5x equivalents to match Grade A.
Analysis of Findings
  • The "HPLC Trap": Both samples looked acceptable by HPLC. However, HPLC often hydrolyzes boroxines back to the acid on-column, masking the anhydride content.

  • The Stoichiometry Gap: Grade B contained significant boroxine. If you calculate stoichiometry based on the monomer MW (145.9 g/mol ) without correcting for the lower active mass (84.3%), you effectively under-charge the reaction by ~15%, leading to stalled coupling.

Analytical Workflow & Protocols

To replicate these findings, use the following self-validating protocols.

Diagram 2: Recommended Quality Control Workflow

Figure 2: A decision tree for accepting raw material batches.

QC_Workflow Start Raw Material Receipt qNMR Step 1: qNMR Assay (Internal Std: Maleic Acid) Start->qNMR Decision1 Active Boron > 95%? qNMR->Decision1 HPLC Step 2: HPLC-MS (Identify Des-boro) Decision1->HPLC Yes Reject REJECT / Recrystallize Decision1->Reject No (<90%) KF Step 3: Karl Fischer (Confirm Hydrate State) HPLC->KF Release RELEASE for Production KF->Release

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Why this works: qNMR counts protons.[1][2][3] It distinguishes the monomer (active) from the pyrazole (dead) and allows calculation of total active boron mass regardless of hydration state.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (prevents exchange of labile protons better than MeOD).

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquisition: d1 (relaxation delay) = 30s (CRITICAL for full relaxation of boron species), scans = 16.

  • Calculation:

    
    
    (Where I = Integral, N = number of protons, M = Molecular Weight, m = mass).
    
Protocol B: HPLC-MS for Impurity Profiling

Why this works: Standard C18 columns often fail to retain polar boronic acids. We use a high-aqueous, polar-embedded phase.

  • Column: Waters XSelect HSS T3 (or equivalent C18-polar embedded), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 0% B (hold 2 min) -> 30% B (10 min) -> 95% B (wash). Note: Low organic start is required to retain the pyrazole.

  • Detection: UV 254 nm + MS (ESI Positive).

  • Target Masses:

    • Boronic Acid: [M+H]+ = 113 (often invisible or weak).

    • Pinacol Ester (if derivatized): [M+H]+ = 195.

    • Impurity (Pyrazole): [M+H]+ = 69.

Protocol C: Functional Stress Test (Suzuki Coupling)

Why this works: Analytical purity doesn't always predict reactivity. This "use test" confirms catalytic turnover.

  • Reagents: 4-Bromoanisole (1.0 equiv), Boronic Acid Sample (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Condition: Heat to 80°C for 4 hours.

  • Readout: HPLC area-% of product (4-(1H-pyrazol-3-yl)anisole) vs. starting bromide.

    • Pass Criteria: >95% conversion of bromide.

Conclusion & Recommendations

For robust process scaling involving 1H-Pyrazol-3-ylboronic acid dihydrate :

  • Do not rely solely on HPLC. It blinds you to boroxine/anhydride contamination.

  • Mandate qNMR for incoming raw materials. Set a specification of >95% w/w active boron content.

  • Storage: Store at 2-8°C under Argon. If the material turns yellow or "gummy," it has likely undergone protodeboronation or oxidation; re-purify via recrystallization from water/acetone.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[5][6] Journal of the American Chemical Society, 138(29), 9145–9157.[5]

  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.

  • PubChem. (2025).[7] Compound Summary: 1H-Pyrazol-3-ylboronic acid.[7][8][9] National Library of Medicine.

Sources

Safety Operating Guide

1H-Pyrazol-3-ylboronic acid dihydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Proper Disposal of 1H-Pyrazol-3-ylboronic Acid Dihydrate

Introduction: Beyond the Synthesis

In the fast-paced world of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and application. However, the lifecycle of a chemical does not end when an experiment is complete. As a Senior Application Scientist, I've seen firsthand that responsible chemical management, particularly disposal, is not just a regulatory hurdle—it is a cornerstone of a safe, compliant, and trustworthy laboratory environment. Improper disposal of specialized reagents like 1H-Pyrazol-3-ylboronic acid dihydrate can lead to environmental contamination, pose health risks to personnel, and result in significant legal and financial penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1H-Pyrazol-3-ylboronic acid dihydrate. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to protect you, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we can discuss disposal, we must understand the inherent risks. While specific toxicological data for 1H-Pyrazol-3-ylboronic acid dihydrate may not be extensively documented, the hazards can be extrapolated from Safety Data Sheets (SDS) for structurally similar boronic acids and pyrazole compounds.[2][3][4] These compounds are consistently classified as irritants. The primary hazards are summarized below.

Table 1: GHS Hazard Profile for Pyrazole Boronic Acids

Hazard Category GHS Hazard Statement Common Causes & Consequences
Skin Irritation H315: Causes skin irritation.[2][3] Direct contact with the solid or solutions can cause redness, itching, and inflammation. Prolonged exposure can lead to more severe dermatitis.
Serious Eye Irritation H319: Causes serious eye irritation.[2][3] Contact with eyes can cause significant pain, redness, and potential damage to the cornea. Dust particles are particularly hazardous.

| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | Inhalation of the fine powder or dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

These hazards underscore a critical principle: 1H-Pyrazol-3-ylboronic acid dihydrate and its associated waste must be managed as hazardous chemical waste. [3] Under no circumstances should it be disposed of in the general trash or flushed down the sanitary sewer.[1][3][5]

The Regulatory Landscape: EPA, OSHA, and Local Mandates

Proper chemical disposal is governed by a multi-layered regulatory framework. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the national framework for hazardous waste management, from generation to final disposal.[6] This includes defining what constitutes hazardous waste and setting requirements for its handling, storage, and treatment.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are focused on protecting workers who handle hazardous substances.[8][9][10] This includes mandating proper training, personal protective equipment (PPE), and emergency preparedness plans.[10][11]

It is crucial to remember that state and local regulations can be, and often are, more stringent than federal mandates.[1] Always consult your institution's Environmental Health & Safety (EHS) department to ensure your procedures align with all applicable laws.[1][3]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle of chemical waste management is segregation.[12][13] Never mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][13] Mixing incompatible chemicals can lead to dangerous reactions, including the release of toxic gases.[1][14]

Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE.[3]

  • Eye Protection: Chemical safety goggles or a face shield.[2][15]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]

  • Body Protection: A fully fastened lab coat.[1][3]

  • Footwear: Closed-toe shoes.[3]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]

Step 1: Waste Collection and Segregation

Proper segregation at the point of generation is the most critical step.[12] Use separate, clearly labeled containers for each waste stream.

  • Unused/Expired Solid Compound:

    • Collect the pure 1H-Pyrazol-3-ylboronic acid dihydrate in its original container or a new, compatible container clearly labeled as hazardous waste.[5]

    • The label must include the full chemical name, the words "Hazardous Waste," and the relevant hazard pictograms (e.g., exclamation mark for irritant).[4][13][16]

  • Contaminated Solid Waste:

    • This stream includes items like used weighing paper, contaminated paper towels from spill cleanup, and disposable PPE (gloves, etc.).

    • Place these items in a designated, sealable container or a heavy-duty plastic bag clearly labeled for solid hazardous chemical waste.[3]

  • Contaminated Liquid Waste:

    • This stream includes solutions containing the boronic acid and the first rinse of any contaminated glassware.

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.[5][12] Use a funnel to prevent spills.[3]

    • The container must be labeled with the full chemical name of all components and their approximate concentrations.[13]

    • Keep the container securely closed when not actively adding waste.[5][12]

Step 2: Container Management and Storage

Proper container management is mandated by both the EPA and OSHA to prevent leaks and exposures.[6][12]

  • Compatibility: Ensure the waste container is chemically compatible with boronic acids.[12]

  • Condition: Containers must be in good condition, free from cracks or leaks.[5]

  • Closure: Keep waste containers securely closed except when adding waste.[5][12] This prevents the release of vapors and protects against spills.

  • Capacity: Never fill a liquid waste container beyond 80% capacity to allow for vapor expansion and prevent spills during transport.[12]

  • Secondary Containment: Store all waste containers, especially liquids, in a secondary containment tray to contain any potential leaks.[5][12][14]

Step 3: Decontaminating Empty Containers

An "empty" container that once held 1H-Pyrazol-3-ylboronic acid dihydrate must still be treated as hazardous waste until properly decontaminated.[13]

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone). Crucially, this first rinsate is considered hazardous liquid waste and must be collected in your designated liquid waste container.[13]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses with water may also need to be collected as hazardous waste.[3] Consult your EHS department for specific instructions.

  • Final Disposal: Once the container is thoroughly decontaminated and allowed to air dry completely in a well-ventilated area, deface or remove the original label.[3][13] It can then typically be disposed of in the appropriate laboratory glass or plastic recycling stream.[3]

Step 4: Arranging for Final Disposal

Laboratory waste may be accumulated for a limited time (e.g., up to 9 or 12 months, depending on regulations) before it must be transferred for final disposal.[5][17]

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your lab.[5]

  • Pickup Request: Follow your institution's procedures to submit a hazardous waste pickup request with the EHS department.[5]

  • Professional Disposal: The EHS department will then arrange for a licensed professional waste disposal service to transport and dispose of the material in compliance with all federal, state, and local regulations.[2]

Emergency Protocol: Spill Management

Even with careful handling, spills can occur. A prepared response is key to mitigating risk.[10][11]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Report the spill to your supervisor and your institution's EHS department.[3]

  • Assess the Spill: For a small spill of solid material (<1 ounce) that you are trained to handle:

    • Ensure you are wearing full PPE.[3]

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or vacuum the material into a designated container for hazardous solid waste.[2][18] Avoid creating dust.[2]

    • Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, or any spill you are not comfortable or equipped to handle, call your institution's emergency number or EHS for assistance.[5]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for managing waste generated from work with 1H-Pyrazol-3-ylboronic acid dihydrate.

DisposalWorkflow Disposal Decision Workflow for 1H-Pyrazol-3-ylboronic Acid Dihydrate start Waste Generated is_pure Unused/Expired Pure Compound? start->is_pure is_solid Contaminated Solid Waste? (e.g., PPE, Weighing Paper) is_pure->is_solid No collect_pure Collect in Labeled Hazardous Solid Waste Container is_pure->collect_pure Yes is_liquid Contaminated Liquid Waste? (e.g., Solutions, Rinsate) is_solid->is_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_container Empty Reagent Container? is_liquid->is_container No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes decon Triple Rinse Container is_container->decon Yes store Store Waste in Secondary Containment in Lab's Satellite Accumulation Area is_container->store No collect_pure->store collect_solid->store collect_liquid->store collect_rinsate Collect First Rinsate as Hazardous Liquid Waste decon->collect_rinsate dispose_container Deface Label & Dispose of Decontaminated Container collect_rinsate->dispose_container contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store->contact_ehs

Caption: Decision workflow for proper segregation and disposal of waste.

Conclusion: A Commitment to Safety

The proper disposal of 1H-Pyrazol-3-ylboronic acid dihydrate is a non-negotiable aspect of responsible research. By treating this compound as hazardous waste, adhering to strict segregation and containment protocols, and working closely with your institution's EHS department, you uphold the highest standards of laboratory safety and environmental stewardship. This commitment not only ensures regulatory compliance but also builds a deep-seated culture of safety that is invaluable to any scientific enterprise.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Arbico Organics. MATERIAL SAFETY DATA SHEET - Boric Acid. Available at: [Link]

  • AA Blocks. Safety Data Sheet - 1H-Pyrazole-4-Boronic Acid Pinacol Ester. Available at: [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • HSI. (2024, February 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available at: [Link]

  • Fisher Scientific. (2011, August 16). SAFETY DATA SHEET. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Available at: [Link]

  • University of Cincinnati. (2026, January 13). Advisory 7.3 - Chemical Waste Management. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.